COH000
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl (1R,4S)-1-[(1R)-1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO5/c1-16-9-11-17(12-10-16)15-20(26-18-7-5-4-6-8-18)25-14-13-19(31-25)21(23(27)29-2)22(25)24(28)30-3/h4-14,19-20,26H,15H2,1-3H3/t19-,20+,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPINDDCTUCUSA-DFIYOIEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C23C=CC(O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@H]([C@]23C=C[C@H](O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the mechanism of action of COH000
An In-Depth Technical Guide to the Mechanism of Action of COH000
Introduction
This compound is a novel, first-in-class small molecule inhibitor targeting the Small Ubiquitin-like Modifier (SUMO) activating enzyme (SAE or SUMO E1). The SUMOylation pathway, a critical post-translational modification process, is frequently dysregulated in various pathologies, including cancer, making it a compelling target for therapeutic intervention.[1] Aberrations in SUMOylation are implicated in the pathogenesis of cancer, neurodegenerative disorders, and viral infections.[1] this compound has emerged as a promising preclinical candidate, particularly in colon cancers, by demonstrating potent and selective inhibition of this pathway.[1] This document provides a detailed technical overview of its core mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action
This compound functions as an allosteric, covalent, and irreversible inhibitor of the SUMO E1 enzyme.[1][2] Unlike competitive inhibitors that bind to the enzyme's active site, this compound targets a cryptic allosteric pocket, a site distinct from the active site that is not apparent in previous structures of the enzyme.[3][4][5]
1. Target Enzyme: SUMO E1 (SAE) The SUMOylation cascade is initiated by the SUMO E1 enzyme, a heterodimer composed of the subunits Aos1 (SAE1) and Uba2 (SAE2).[6] This enzyme activates SUMO proteins in an ATP-dependent manner, the first crucial step before SUMO is transferred to a SUMO E2 conjugating enzyme (like Ubc9) and subsequently to a target protein, often with the help of an E3 ligase.
2. Allosteric and Covalent Binding this compound's unique mechanism involves binding to a previously hidden pocket on the SUMO E1 enzyme.[3][4] It forms a permanent, covalent bond with a specific cysteine residue, Cys30, located on the Uba2 subunit of the enzyme.[7][8][9] This binding is non-competitive with respect to ATP or SUMO1, a key advantage for a therapeutic agent.[1][2][6] The discovery of this compound was a significant effort, identified after screening over 290,000 compounds.[6][8]
3. Induction of Conformational Lock The covalent attachment of this compound to this allosteric site triggers a cascade of structural changes across the enzyme complex.[3][4] These conformational rearrangements are substantial and include:
-
Disassembly of the Active Site: The catalytic machinery required for SUMO activation is disrupted.[3][4]
-
Rotation of the SCCH Domain: The catalytic cysteine-containing SCCH domain rotates by a remarkable 180 degrees.[3][4][5]
This series of changes effectively locks the SUMO E1 enzyme into a previously unobserved, catalytically inactive conformation, thereby halting the entire downstream SUMOylation cascade.[3][4]
4. Downstream Cellular Effects By inhibiting SUMOylation, this compound affects the stability and function of numerous cellular proteins. One notable downstream effect is the reduction of the oncoprotein c-Myc, a key driver in many human cancers.[1][10] This anti-proliferative activity has been demonstrated in cellular models, and this compound has shown significant anti-tumor efficacy in xenograft models of colorectal cancer.[1]
Signaling and Process Diagrams
Caption: Inhibition of the SUMOylation pathway by this compound.
Caption: Workflow for an in vitro SUMOylation inhibition assay.
Quantitative Data Summary
The potency and selectivity of this compound have been quantified through various biochemical assays.
| Parameter | Value | Description | Reference |
| IC₅₀ (SUMOylation) | 0.2 µM | The half maximal inhibitory concentration for the in vitro SUMOylation process, indicating high potency. | [1][2] |
| Selectivity | >500-fold | Over 500 times more selective for the SUMOylation pathway compared to the related ubiquitylation pathway. | [1][2] |
Experimental Protocols
The mechanism of this compound has been elucidated through a combination of structural biology, computational modeling, and biochemical assays.
X-Ray Crystallography of the SUMO E1-COH000 Complex
-
Objective: To determine the three-dimensional structure of this compound in complex with its target, SUMO E1, to reveal the precise binding mode and induced conformational changes.
-
Methodology:
-
Protein Expression and Purification: The human SUMO E1 heterodimer (Aos1/Uba2) is expressed, typically in insect cells, and purified to high homogeneity.
-
Complex Formation: The purified SUMO E1 enzyme is incubated with a molar excess of this compound to ensure complete covalent modification.
-
Crystallization: The resulting stable complex is subjected to extensive crystallization screening under various conditions (e.g., different pH, precipitants, temperatures).
-
Data Collection: Crystals are cryo-cooled and subjected to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected.
-
Structure Determination: The collected diffraction data are processed to solve the phase problem and build an atomic model of the complex. The final structure reveals the covalent linkage to Cys30, the allosteric binding pocket, and the large-scale conformational changes in the enzyme.[3][4]
-
In Vitro SUMOylation Inhibition Assay
-
Objective: To quantify the inhibitory potency (IC₅₀) of this compound on the SUMOylation cascade.
-
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing recombinant SUMO E1, SUMO E2 (Ubc9), SUMO1 protein, and ATP in a suitable reaction buffer.
-
Inhibitor Addition: Serial dilutions of this compound (typically dissolved in DMSO) are added to the reaction mixtures. A DMSO-only control is included.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for a defined period (e.g., 30 minutes).
-
Quenching: The reaction is stopped by adding SDS-PAGE loading buffer.
-
Analysis by Western Blot: The reaction products are resolved by SDS-PAGE and transferred to a membrane. The formation of the SUMO-E2 thioester intermediate (e.g., Ubc9-SUMO1) is detected using an antibody specific for SUMO1.
-
Quantification: The intensity of the band corresponding to the SUMOylated E2 is quantified. The percentage of inhibition is calculated relative to the control, and the data are fitted to a dose-response curve to determine the IC₅₀ value.
-
Ligand Gaussian Accelerated Molecular Dynamics (LiGaMD) Simulations
-
Objective: To investigate the non-covalent interactions that precede covalent bond formation and to understand the dissociation pathway of the inhibitor.
-
Methodology:
-
System Setup: A simulation system is built based on the crystal structure of the SUMO E1-COH000 complex. The covalent bond is computationally cleaved to study the non-covalent intermediate state. The complex is solvated in a water box with appropriate ions.
-
Simulation: Enhanced sampling molecular dynamics simulations (LiGaMD) are performed. This method adds a harmonic potential to the system to accelerate the exploration of conformational space, allowing for the observation of rare events like ligand dissociation within computationally accessible timescales.
-
Analysis: The simulation trajectories are analyzed to identify the dissociation pathway, key protein-ligand interactions, and critical low-energy non-covalent binding conformations. These simulations have been crucial in reconciling discrepancies between the static crystal structure and structure-activity relationship (SAR) data.[5][10][11]
-
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Paradoxes of Cellular SUMOylation Regulation: A Role of Biomolecular Condensates? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Critical Non-Covalent Binding Intermediate for an Allosteric Covalent Inhibitor of the SUMO E1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
COH000: A Paradigm of Selective SUMOylation Inhibition Over Ubiquitylation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective inhibition of SUMOylation over ubiquitylation by the small molecule inhibitor, COH000. We will delve into the quantitative data supporting its selectivity, the detailed experimental protocols for assessing its activity, and the molecular mechanisms governing its specific interaction with the SUMO-activating enzyme (SAE or SUMO E1).
Executive Summary
This compound is a potent, covalent, and allosteric inhibitor of the SUMO-activating enzyme (SUMO E1)[1]. It exhibits remarkable selectivity for the SUMOylation pathway, with minimal to no effect on the homologous ubiquitylation cascade. This specificity is attributed to its unique mechanism of action, targeting a cryptic, allosteric pocket on the SUMO E1 enzyme that is not conserved in the ubiquitin-activating enzyme (UBA1)[2][3][4]. This document serves as a technical resource, presenting the key data and methodologies for researchers interested in utilizing this compound as a tool to dissect SUMOylation-dependent cellular processes or to guide the development of novel therapeutic agents.
Quantitative Selectivity of this compound
This compound demonstrates a significant therapeutic window for inhibiting SUMOylation without perturbing the ubiquitylation pathway. The in vitro potency of this compound against SUMO E1 is in the sub-micromolar range, while its activity against the ubiquitin E1 is negligible even at high concentrations, highlighting its exceptional selectivity.
| Parameter | SUMOylation | Ubiquitylation | Selectivity Fold | Reference |
| IC50 | ~0.2 µM | > 100 µM | > 500-fold | [1][5][6] |
Signaling Pathways Overview
The SUMOylation and ubiquitylation pathways, while mechanistically similar, utilize distinct enzymatic cascades to conjugate Small Ubiquitin-like Modifier (SUMO) or ubiquitin to target proteins, respectively. Both processes are initiated by an E1 activating enzyme, followed by an E2 conjugating enzyme, and often an E3 ligase.
Caption: The parallel enzymatic cascades of the SUMOylation and ubiquitylation pathways.
Mechanism of this compound's Selective Inhibition
This compound's selectivity stems from its unique allosteric and covalent mode of inhibition. It does not bind to the active site of the SUMO E1 enzyme but rather to a cryptic pocket, inducing a conformational change that locks the enzyme in an inactive state[2][3][4][7]. This binding site is not present in the ubiquitin E1 enzyme, thus ensuring specificity.
Caption: The allosteric inhibition mechanism of this compound on SUMO E1.
Experimental Protocols
The following sections outline the general methodologies for assessing the selectivity of this compound.
In Vitro SUMOylation Assay (AlphaScreen-based)
This assay quantifies the conjugation of SUMO1 to a model substrate, RanGAP1.
Materials:
-
Recombinant human SUMO E1 (SAE1/SAE2)
-
Recombinant human Ubc9 (SUMO E2)
-
Recombinant human SUMO1
-
Recombinant RanGAP1 (substrate)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, 50 mM MgCl2, 0.5 mM DTT)
-
AlphaScreen beads (Donor and Acceptor)
-
This compound
Procedure:
-
Prepare a reaction mixture containing SUMO E1, Ubc9, SUMO1, and RanGAP1 in the assay buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 2 hours).
-
Stop the reaction and add AlphaScreen beads conjugated to antibodies specific for SUMO1 and RanGAP1.
-
Incubate in the dark to allow for bead proximity binding.
-
Read the AlphaScreen signal on a compatible plate reader. The signal is proportional to the extent of RanGAP1 SUMOylation.
-
Calculate IC50 values from the dose-response curve.
In Vitro Ubiquitylation Assay (Time-Resolved FRET-based)
This assay measures the formation of poly-ubiquitin chains.
Materials:
-
Recombinant human Ubiquitin E1 (UBA1)
-
Recombinant human Ubc13/Uev1a (Ubiquitin E2 complex)
-
Ubiquitin
-
ATP
-
Assay buffer
-
TR-FRET detection reagents (e.g., antibodies for ubiquitin)
-
This compound
Procedure:
-
Prepare a reaction mixture containing UBA1, Ubc13/Uev1a, and ubiquitin in the assay buffer.
-
Add varying concentrations of this compound (up to 100 µM) to the reaction mixture[5][6].
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction and add TR-FRET detection reagents.
-
Incubate to allow for antibody binding.
-
Read the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of poly-ubiquitin chains formed.
-
Determine the effect of this compound on ubiquitylation at each concentration.
Cellular Thioester Formation Assay
This assay assesses the direct inhibition of E1 activity in a cellular context by examining the formation of the E1-ubiquitin-like protein thioester intermediate.
Materials:
-
Cell line (e.g., HCT-116)
-
This compound
-
Lysis buffer
-
Antibodies against Ubc9, SUMO1, Ubc5, ubiquitin, Ubc12, and NEDD8
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 18 hours)[5].
-
Lyse the cells under non-reducing conditions to preserve the thioester bonds.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Perform Western blotting using antibodies to detect the thioester complexes (SUMO•Ubc9, ubiquitin•Ubc5, and NEDD8•Ubc12)[5].
-
A reduction in the SUMO•Ubc9 band with no change in the ubiquitin•Ubc5 or NEDD8•Ubc12 bands indicates selective inhibition of the SUMO E1 enzyme in cells[5].
Experimental Workflow for Selectivity Determination
The following diagram illustrates a typical workflow for confirming the selectivity of an inhibitor like this compound.
Caption: A logical workflow for the validation of this compound's selectivity.
Conclusion
This compound stands out as a highly selective inhibitor of the SUMOylation pathway. Its unique allosteric mechanism of action provides a strong rationale for its specificity over the homologous ubiquitylation cascade. The quantitative data and experimental methodologies outlined in this guide provide a framework for researchers to further explore the roles of SUMOylation in health and disease, and for the development of next-generation therapeutics targeting this critical post-translational modification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. Critical Non-Covalent Binding Intermediate for an Allosteric Covalent Inhibitor of the SUMO E1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Inhibition of Ubiquitin-like Modifications by a Class of Inhibitor of SUMO-Activating Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Basis for COH000 Inhibition of SUMO E1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the structural and molecular mechanisms underpinning the inhibition of the Small Ubiquitin-like Modifier (SUMO) E1 activating enzyme by the covalent allosteric inhibitor, COH000. This document provides a comprehensive overview of the binding interactions, conformational changes, and key quantitative data, supplemented with detailed experimental protocols and visual diagrams to facilitate a deeper understanding for researchers in drug discovery and molecular biology.
Introduction to SUMOylation and its Inhibition
SUMOylation is a critical post-translational modification process that regulates a vast array of cellular functions, including gene expression, DNA repair, and signal transduction. The SUMOylation cascade is initiated by the SUMO E1 activating enzyme, a heterodimer composed of SAE1 and UBA2 subunits. This enzyme activates the SUMO protein in an ATP-dependent manner, making it a key regulatory node in the pathway. Dysregulation of SUMOylation has been implicated in various diseases, including cancer, rendering the SUMO E1 enzyme an attractive target for therapeutic intervention.
This compound is a first-in-class, highly specific, covalent and allosteric inhibitor of the SUMO E1 enzyme.[1] Unlike competitive inhibitors that target the active site, this compound binds to a cryptic, allosteric pocket, inducing a unique mechanism of inhibition.[2]
Quantitative Data on this compound Inhibition
The inhibitory potency and selectivity of this compound have been characterized through various biochemical assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Condition | Reference |
| IC50 | 0.2 µM | In vitro SUMOylation assay | [3] |
| Selectivity | >500-fold | Compared to ubiquitylation | [3] |
| Mechanism | Allosteric, Covalent, Irreversible | Biochemical and structural studies | [3] |
Table 1: Inhibitory Activity of this compound
| Interacting Residue (SUMO E1) | Interaction Type | Description | Reference |
| Cys30 (UBA2) | Covalent Adduct | Covalent bond formation with the Michael acceptor of this compound. | [4] |
| Phe80 (SAE1) | Non-covalent | Part of the hydrophobic binding pocket. | [4] |
| Lys34 (UBA2) | Non-covalent | Part of the hydrophobic binding pocket. | [4] |
| Phe83 (UBA2) | Non-covalent | Part of the hydrophobic binding pocket. | [4] |
| Backbone of Cys30 (UBA2) | Hydrogen Bond | Hydrogen bond with the aniline group of this compound. | [4] |
| Glu31, Leu38, Val37, Leu102 (UBA2) | Hydrophobic Interactions | van der Waals interactions contributing to binding. | [5] |
| Ser79, Ala76 (UBA2) | Hydrophobic Interactions | van der Waals interactions contributing to binding. | [5] |
Table 2: Key Residues in the this compound Binding Pocket of SUMO E1
Mechanism of Allosteric Inhibition by this compound
The crystal structure of the SUMO E1-COH000 complex (PDB: 6CWY) reveals that this compound binds to a previously unobserved cryptic pocket, distinct from the enzyme's active site.[2][6] This binding event is not competitive with ATP or SUMO1.[3] The binding of this compound induces a cascade of conformational changes that lock the SUMO E1 enzyme in an inactive state.[2]
Key structural changes include:
-
Disassembly of the Active Site: The binding of this compound leads to the disordering of residues essential for adenylation.
-
180° Rotation of the SCCH Domain: The catalytic cysteine-containing SCCH domain undergoes a dramatic rotation of approximately 180 degrees.[2] This rotation is stabilized by a new network of contacts, preventing the enzyme from adopting its active conformation.
These profound structural rearrangements provide the molecular basis for the potent and specific inhibition of SUMO E1 by this compound.
Experimental Protocols
In Vitro SUMOylation Assay
This assay is used to determine the inhibitory effect of compounds like this compound on the overall SUMOylation cascade.
Materials:
-
Recombinant SUMO E1 (SAE1/UBA2)
-
Recombinant SUMO E2 (Ubc9)
-
Recombinant SUMO-1, SUMO-2, or SUMO-3
-
Substrate protein (e.g., RanGAP1)
-
ATP
-
SUMOylation buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl2)
-
This compound (or other inhibitors) dissolved in DMSO
-
SDS-PAGE gels
-
Coomassie staining solution or antibodies for Western blotting
Procedure:
-
Prepare a master mix containing SUMOylation buffer, ATP, SUMO protein, and the substrate protein.
-
Aliquot the master mix into reaction tubes.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the respective tubes.
-
Initiate the reaction by adding SUMO E1 and SUMO E2 enzymes.
-
Incubate the reactions at 30°C or 37°C for 1-3 hours.[7]
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the results by Coomassie blue staining or Western blotting using an antibody specific to the substrate to observe the appearance of higher molecular weight SUMOylated species.[7]
SUMO E1-SUMO Thioester Formation Assay
This assay specifically measures the formation of the thioester bond between SUMO E1 and SUMO, the first step in the SUMOylation cascade.
Materials:
-
Recombinant SUMO E1
-
Recombinant SUMO-1
-
ATP
-
Reaction buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl2)
-
This compound
-
Non-reducing SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Sypro Ruby or other sensitive protein stain
Procedure:
-
Pre-incubate SUMO E1 with varying concentrations of this compound in the reaction buffer.
-
Initiate the reaction by adding SUMO-1 and ATP.
-
Incubate for a short period (e.g., 30 seconds) at 25°C.[8]
-
Quench the reaction with non-reducing SDS-PAGE loading buffer. The absence of a reducing agent is critical to preserve the thioester bond.
-
Analyze the samples by SDS-PAGE.
-
Visualize the gel using a sensitive protein stain like Sypro Ruby to detect the higher molecular weight band corresponding to the SUMO E1~SUMO-1 thioester adduct.[8]
Visualizing the Molecular Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the SUMOylation pathway and the inhibitory action of this compound.
Caption: The canonical SUMOylation enzymatic cascade.
Caption: Allosteric inhibition of SUMO E1 by this compound.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Critical Non-Covalent Binding Intermediate for an Allosteric Covalent Inhibitor of the SUMO E1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. In Vitro Sumoylation of Recombinant Proteins and Subsequent Purification for Use in Enzymatic Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Active site remodeling accompanies thioester bond formation in the SUMO E1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to COH000: Targeting c-Myc and KRas-Dependent Cancers Through SUMOylation Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
COH000 is a novel, first-in-class small molecule that acts as a potent and selective allosteric, covalent inhibitor of the SUMO-activating enzyme (SAE or SUMO E1). By targeting the initial step of the SUMOylation cascade, this compound offers a promising therapeutic strategy for cancers dependent on the oncogenic drivers c-Myc and KRas. Dysregulation of SUMOylation, a critical post-translational modification process, has been increasingly implicated in the pathogenesis of various malignancies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on c-Myc and KRas-driven cancers, available quantitative data, and detailed experimental protocols to facilitate further research and development.
Introduction to this compound and SUMOylation
Post-translational modifications are essential for regulating protein function, and their dysregulation is a hallmark of cancer. SUMOylation, the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target substrates, is a key regulatory process involved in nuclear transport, DNA repair, transcriptional regulation, and signal transduction. The SUMOylation cascade is initiated by the E1 activating enzyme, SAE, a heterodimer composed of SAE1 and SAE2 subunits.
This compound is an irreversible inhibitor of SAE, effectively blocking the entire SUMOylation pathway.[1] It exhibits high selectivity for SUMOylation over other ubiquitin-like protein modifications.[2] Given the dependence of key oncoproteins like c-Myc and KRas on the SUMOylation machinery for their stability and activity, this compound presents a targeted approach to disrupt their oncogenic signaling.[3][4]
Mechanism of Action of this compound
This compound functions as a covalent, allosteric inhibitor of the SUMO E1 enzyme.[2] It binds to a cryptic pocket on the SAE, distinct from the active site, and forms a covalent bond with a cysteine residue.[5][6] This allosteric binding induces a conformational change in the enzyme, locking it in an inactive state and preventing the ATP-dependent activation of SUMO proteins.[5][6] By inhibiting the first and essential step of the SUMOylation cascade, this compound leads to a global reduction in cellular SUMOylation.
dot
References
- 1. c-Myc is targeted to the proteasome for degradation in a SUMOylation-dependent manner, regulated by PIAS1, SENP7 and RNF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro SUMOylation Assay to Study SUMO E3 Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genesdis.jp.kxsz.net [genesdis.jp.kxsz.net]
- 4. KRAS mutant–driven SUMOylation controls extracellular vesicle transmission to trigger lymphangiogenesis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Expanding the Reach of Precision Oncology by Drugging All KRAS Mutants - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Binding of COH000 to SUMO E1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the cryptic binding pocket and mechanism of action of COH000, a potent and specific covalent allosteric inhibitor of the SUMO E1 activating enzyme. By targeting a previously undisclosed pocket, this compound locks the enzyme in an inactive conformation, providing a novel avenue for therapeutic intervention in diseases where the SUMOylation pathway is dysregulated, such as cancer.[1][2][3] This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the intricate molecular interactions that define this promising inhibitor.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound has been quantified through in vitro assays, demonstrating its high affinity and specificity for the SUMO E1 enzyme.
| Parameter | Value | Notes |
| IC50 | 0.2 µM | For in vitro SUMOylation.[4] |
| Selectivity | >500-fold | For SUMOylation over ubiquitylation.[4] |
| Mechanism | Covalent, Irreversible, Allosteric | Does not compete with ATP or SUMO1 binding.[4][5] |
| Off-rate | Extremely slow | Consistent with covalent bond formation.[4] |
The Cryptic Allosteric Binding Pocket
The crystal structure of the SUMO E1 enzyme in complex with this compound has revealed a novel, cryptic binding pocket that is not present in any previously determined structures of the enzyme.[1][2][3] This pocket is located at the interface of the adenylation domain (AAD) of the Uba2 subunit and the inactive adenylation domain (IAD) of the Sae1 subunit, distinct from the active site.[6]
The binding of this compound is a highly specific event, driven by a network of non-covalent and covalent interactions. The p-methylbenzene group of this compound inserts into a deep hydrophobic pocket, engaging in van der Waals interactions with residues from both Uba2 (Lys34, Val37, Leu38, Val80, Phe83, and Tyr84) and Sae1 (Ala78 and Phe80).[7] The aniline group of this compound forms further van der Waals interactions with a hydrophobic patch involving Phe83, and the aliphatic portions of Glu31 and Lys34 of Uba2, and Lys53, Phe80, and Leu102 of Sae1.[7] A crucial hydrogen bond is formed between the nitrogen atom of the aniline group and the backbone carbonyl atom of Cys30 of Uba2.[7]
The covalent modification occurs through a Michael addition reaction between Cys30 of the Uba2 subunit and an electrophilic center within the 7-oxabicyclohept-2-ene group of this compound, forming a stable thioester bond.[6][8] This covalent attachment is key to the irreversible nature of the inhibition.
The binding of this compound induces a significant conformational change in SUMO E1. A region of the Uba2 AAD, termed the g1/g2 region, which normally buries the cryptic pocket, becomes completely disordered upon this compound binding, exposing the pocket and Cys30 to the solvent.[7][8] This is accompanied by a dramatic 180° rotation of the catalytic cysteine-containing SCCH domain, leading to the disassembly of the active site and locking the enzyme in an inactive state.[1][2][3]
Signaling Pathway and Mechanism of Inhibition
This compound is not part of a signaling pathway itself but acts as a potent inhibitor of the SUMOylation cascade. This cascade is a critical post-translational modification system that regulates a multitude of cellular processes. The inhibition of SUMO E1, the first and rate-limiting enzyme in this pathway, effectively shuts down the entire downstream signaling.
Caption: The SUMOylation cascade and the inhibitory action of this compound on SUMO E1.
Experimental Protocols
The elucidation of the this compound binding pocket and its mechanism of action has been made possible through a combination of structural biology, biochemical assays, and computational modeling.
X-ray Crystallography
To determine the crystal structure of the SUMO E1-COH000 complex, the following general steps are employed:
-
Protein Expression and Purification: The human SUMO E1 heterodimer (Sae1/Uba2) is co-expressed, often in insect or bacterial cells, and purified to homogeneity using affinity and size-exclusion chromatography.[9][10]
-
Complex Formation: The purified SUMO E1 is incubated with a molar excess of this compound to ensure complete covalent modification.
-
Crystallization: The SUMO E1-COH000 complex is subjected to crystallization screening using various precipitants, buffers, and additives to obtain diffraction-quality crystals.
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals at a synchrotron source. The structure is then solved using molecular replacement and refined to high resolution.
In Vitro SUMOylation Inhibition Assay (SDS-PAGE Based)
This assay is used to quantify the inhibitory activity of this compound.
-
Reaction Setup: Purified SUMO E1 enzyme (e.g., 1 µM) is incubated with varying concentrations of this compound in a reaction buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl2) at 37°C.[9]
-
Initiation of SUMOylation: The SUMOylation reaction is initiated by the addition of ATP (e.g., 1 mM) and SUMO1 (e.g., 2 µM).[9] The reaction is allowed to proceed at 37°C for a defined period (e.g., 1 hour).[9]
-
Quenching and Analysis: The reaction is stopped by the addition of SDS-PAGE loading buffer.[9] The samples are then resolved on a 12% SDS-PAGE gel.[9]
-
Visualization and Quantification: The gel is stained with Coomassie Brilliant Blue. The formation of the Uba2-SUMO1 thioester intermediate, which appears as a higher molecular weight band, is quantified using densitometry software like ImageJ.[9] The decrease in the intensity of this band in the presence of this compound is used to determine the IC50 value.
Caption: A generalized workflow for the biochemical and structural analysis of this compound.
Ligand Gaussian Accelerated Molecular Dynamics (LiGaMD) Simulations
Computational methods like LiGaMD simulations have been instrumental in understanding the non-covalent interactions and the dissociation pathway of this compound from its binding pocket. These simulations have helped to resolve discrepancies between the static crystal structure and structure-activity relationship (SAR) data by identifying critical low-energy non-covalent binding intermediates.[3][8][11]
-
System Setup: A computational model is generated based on the X-ray crystal structure of the SUMO E1-COH000 complex (PDB: 6CWY).[8] Missing residues are added using homology modeling.[8] The covalent bond between this compound and Cys30 is removed to simulate the non-covalent interactions.[8] The complex is then solvated in a water box with ions.[8]
-
Simulation: Multiple independent LiGaMD simulations are performed for extended periods (e.g., 1 µs) to capture the dissociation events of this compound.[8]
-
Analysis: The simulation trajectories are analyzed to identify key non-covalent interactions, determine the dissociation pathway, and calculate the binding free energy landscape.[8] This provides insights into the initial recognition and binding events that precede the covalent bond formation.
Conclusion
The discovery and characterization of the cryptic binding pocket of this compound on SUMO E1 represent a significant advancement in the field of SUMOylation inhibitors. The detailed understanding of its allosteric mechanism, facilitated by a combination of structural, biochemical, and computational approaches, provides a solid foundation for the rational design of next-generation inhibitors with improved potency and selectivity. This technical guide serves as a comprehensive resource for researchers dedicated to exploring the therapeutic potential of targeting the SUMOylation pathway.
References
- 1. Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Critical Non-Covalent Binding Intermediate for an Allosteric Covalent Inhibitor of the SUMO E1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. The intrinsically disordered N-terminus of SUMO1 is an intramolecular inhibitor of SUMO1 interactions [elifesciences.org]
- 11. pubs.acs.org [pubs.acs.org]
Therapeutic Potential of COH000 in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
COH000 is an investigational small molecule that has demonstrated significant therapeutic potential in preclinical oncology research. As an allosteric, covalent, and irreversible inhibitor of the Small Ubiquitin-like Modifier (SUMO)-activating enzyme (SAE or SUMO E1), this compound represents a novel approach to targeting cancer cell proliferation and survival. By disrupting the SUMOylation pathway, this compound modulates the function of key oncoproteins, including c-Myc, and exhibits anti-tumor activity in models of colorectal cancer. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols relevant to its study.
Introduction to this compound and the SUMOylation Pathway
Post-translational modifications are critical for regulating protein function, and their dysregulation is a hallmark of cancer. SUMOylation, the process of covalently attaching SUMO proteins to target substrates, is involved in a multitude of cellular processes, including transcriptional regulation, DNA repair, and cell cycle control. The SUMOylation cascade is initiated by the SUMO E1 activating enzyme, a heterodimer of SAE1 and SAE2, which activates the SUMO protein in an ATP-dependent manner. This is followed by the transfer of SUMO to the E2 conjugating enzyme (Ubc9) and subsequent ligation to the target protein, often with the assistance of an E3 ligase.
This compound is a highly specific inhibitor of the SUMO E1 enzyme.[1][2] It functions through an allosteric, covalent, and irreversible mechanism, binding to a cryptic pocket on the SAE enzyme that is distinct from the active site.[3] This binding locks the enzyme in an inactive conformation, thereby inhibiting the entire SUMOylation cascade.[3] Notably, this compound has demonstrated over 500-fold selectivity for SUMOylation over the related ubiquitination pathway.[4]
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the inhibition of the SUMO E1 activating enzyme, leading to a global decrease in protein SUMOylation. One of the key downstream effects of this inhibition is the regulation of the oncoprotein c-Myc. The search results indicate that inhibition of SUMOylation can lead to the degradation of c-Myc, a transcription factor that is a master regulator of cell proliferation and is frequently overexpressed in human cancers.[5][6][7] The SUMOylation of c-Myc itself or of upstream regulators can influence its stability and transcriptional activity. By inhibiting SUMOylation, this compound is thought to promote the degradation of c-Myc, leading to cell cycle arrest and apoptosis in cancer cells.[8]
Preclinical Data
In Vitro Efficacy
| Parameter | Value | Reference |
| IC50 (in vitro SUMOylation) | 0.2 µM | [1][4] |
In Vivo Efficacy
Preclinical studies in xenograft models of human colorectal cancer have shown that this compound possesses anti-tumor activity.[8] However, specific quantitative data on tumor growth inhibition, such as tumor volume and weight reduction at defined doses, are not publicly available.
Pharmacokinetics
Detailed pharmacokinetic studies of this compound in animal models, including parameters such as half-life, clearance, and volume of distribution, have not been reported in the available literature.
Experimental Protocols
In Vitro SUMOylation Assay
This protocol is a general guide for assessing the inhibitory activity of compounds like this compound on the SUMOylation cascade.
Materials:
-
Recombinant human SUMO E1 (SAE1/SAE2)
-
Recombinant human E2 (Ubc9)
-
Recombinant human SUMO-1, SUMO-2, or SUMO-3
-
Substrate protein (e.g., recombinant p53)
-
ATP regeneration mix
-
SUMOylation buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl2)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
SDS-PAGE gels and buffers
-
Western blotting equipment and reagents
-
Primary antibodies (anti-SUMO-1/2/3, anti-p53)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Prepare a master mix containing SUMO E1, E2, SUMO protein, and the substrate protein in SUMOylation buffer.
-
Aliquot the master mix into separate reaction tubes.
-
Add this compound at various concentrations to the respective tubes. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the ATP regeneration mix.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the appropriate primary and secondary antibodies.
-
Detect the SUMOylated protein bands using a chemiluminescent substrate and an imaging system. The appearance of higher molecular weight bands corresponding to the SUMO-conjugated substrate indicates SUMOylation.
SUMO E1-SUMO1 Thioester Formation Assay
This assay specifically measures the formation of the thioester bond between the SUMO E1 enzyme and SUMO1, the first step in the SUMOylation cascade.
Materials:
-
Recombinant human SUMO E1 (SAE1/SAE2)
-
Recombinant human SUMO1
-
ATP
-
Reaction buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl2)
-
This compound
-
Non-reducing SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Coomassie blue or other protein stain
Procedure:
-
Pre-incubate SUMO E1 with varying concentrations of this compound (and a vehicle control) in the reaction buffer at 37°C for a specified time (e.g., 30-90 minutes).[9]
-
Add SUMO1 and ATP to initiate the reaction.[9]
-
Incubate at 37°C for a short period (e.g., 1 minute).[8]
-
Stop the reaction by adding non-reducing SDS-PAGE loading buffer.
-
Resolve the proteins on an SDS-PAGE gel.
-
Stain the gel with Coomassie blue and visualize the protein bands. The formation of a higher molecular weight band corresponding to the Uba2-SUMO1 thioester adduct will be inhibited in the presence of an effective inhibitor like this compound.[9]
Colorectal Cancer Xenograft Model
This is a generalized protocol for establishing and utilizing a colorectal cancer xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Human colorectal cancer cell line (e.g., HCT116)
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Culture the colorectal cancer cells under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group via a specified route (e.g., intraperitoneal injection or oral gavage) and schedule. Administer the vehicle to the control group.
-
Measure tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, sacrifice the mice, and excise and weigh the tumors.
-
Tumor tissue can be further processed for histological or molecular analysis (e.g., immunohistochemistry for proliferation markers or western blotting for c-Myc levels).
Western Blot for c-Myc Protein Levels
This protocol describes the detection of c-Myc protein levels in cancer cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
Western blotting equipment and reagents
-
Primary antibody against c-Myc
-
Primary antibody for a loading control (e.g., GAPDH or β-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Plate the cancer cells and allow them to adhere.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24-48 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane and perform SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and probe with the primary antibody against c-Myc.
-
Wash the membrane and probe with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane (if necessary) and re-probe for the loading control protein.
-
Quantify the band intensities to determine the relative change in c-Myc protein levels.[10][11]
Conclusion
This compound is a promising preclinical candidate for cancer therapy, with a well-defined mechanism of action targeting the SUMOylation pathway. Its ability to induce the degradation of the oncoprotein c-Myc provides a strong rationale for its development in c-Myc-driven malignancies. While the publicly available quantitative data on its in vitro and in vivo efficacy and pharmacokinetics are limited, the provided experimental protocols offer a framework for further investigation into the therapeutic potential of this novel SUMO E1 inhibitor. Further research is warranted to fully elucidate the therapeutic window and potential clinical applications of this compound in oncology.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. c-Myc is targeted to the proteasome for degradation in a SUMOylation-dependent manner, regulated by PIAS1, SENP7 and RNF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Writing and erasing MYC ubiquitination and SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rox-azide-5-isomer.com [rox-azide-5-isomer.com]
- 9. biorxiv.org [biorxiv.org]
- 10. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 11. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Determining the Optimal Concentration of COH000 for Cell Culture Experiments
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
COH000 is a potent, allosteric, covalent, and irreversible inhibitor of the SUMO-activating enzyme (SAE or SUMO E1). It exhibits high selectivity for the SUMOylation pathway over other ubiquitin-like protein modification pathways. By binding to a cryptic pocket on the SAE1/UBA2 heterodimer, this compound locks the enzyme in an inactive conformation, thereby blocking the initial step of the SUMOylation cascade. Given its anti-proliferative and anti-tumor activities, this compound is a valuable tool for studying the roles of SUMOylation in various cellular processes and a potential therapeutic agent.
This document provides detailed protocols for determining the optimal concentration of this compound for use in cell culture experiments. The optimal concentration will vary depending on the cell type, experimental duration, and the specific endpoint being measured. Therefore, it is crucial to perform a dose-response analysis to identify the most appropriate concentration for your specific research needs.
Mechanism of Action: The SUMOylation Pathway and its Inhibition by this compound
The Small Ubiquitin-like Modifier (SUMO) pathway is a critical post-translational modification system that regulates a multitude of cellular processes, including gene transcription, DNA repair, signal transduction, and cell cycle control. Dysregulation of SUMOylation has been implicated in various diseases, including cancer.
The SUMOylation cascade is initiated by the SUMO E1 activating enzyme, a heterodimer of SAE1 and UBA2. This enzyme utilizes ATP to adenylate the C-terminus of a SUMO protein and subsequently forms a high-energy thioester bond between itself and SUMO. The activated SUMO is then transferred to the E2 conjugating enzyme, Ubc9. Finally, with the help of an E3 ligase, SUMO is conjugated to a lysine residue on a target protein. This modification is reversible and is counteracted by SUMO-specific proteases (SENPs).
This compound acts as a non-competitive inhibitor of SUMO E1. It covalently binds to a cysteine residue within a cryptic allosteric pocket of the UBA2 subunit, distinct from the active site.[1][2] This binding event induces a conformational change that prevents the enzyme from proceeding with SUMO adenylation, effectively halting the entire SUMOylation cascade.[1][2]
Figure 1: Simplified diagram of the SUMOylation pathway and the mechanism of inhibition by this compound.
Experimental Workflow for Determining Optimal this compound Concentration
The following workflow outlines the key steps to determine the optimal concentration of this compound for your cell culture experiments. This involves a multi-faceted approach, assessing the impact of this compound on cell viability and proliferation, as well as its direct effect on the SUMOylation pathway.
Figure 2: Experimental workflow for determining the optimal this compound concentration.
Data Presentation: Summary of Key Parameters
The following tables provide a structured overview of the recommended starting concentrations and expected outcomes for the described experiments.
Table 1: Recommended Concentration Ranges for Initial Dose-Response Studies
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.1 nM - 100 µM | A wide range is recommended for the initial screen to capture the full dose-response curve. A logarithmic dilution series is advised. |
| Cell Seeding Density | Cell line-dependent | Refer to manufacturer's recommendations or optimize prior to the experiment to ensure cells are in the exponential growth phase during treatment. |
| Treatment Duration | 24, 48, and 72 hours | Assessing multiple time points is crucial to understand the kinetics of this compound's effects. |
| Vehicle Control | DMSO (or other solvent) | The final concentration of the solvent should be consistent across all wells and should not exceed 0.1% (v/v) to avoid solvent-induced toxicity. |
Table 2: Expected IC50 Values and Interpretation
| Assay | Expected IC50 Range | Interpretation |
| Cell Viability/Proliferation | Cell line-dependent (typically in the low micromolar to nanomolar range) | The concentration of this compound that causes a 50% reduction in cell viability or proliferation. This value helps in selecting a sub-lethal concentration for mechanism-of-action studies. |
| Target Engagement (Global SUMOylation) | Lower than cell viability IC50 | The concentration of this compound that causes a 50% reduction in global SUMOylation. This indicates direct target engagement. A significant window between the target engagement IC50 and the cytotoxicity IC50 is desirable. |
Experimental Protocols
Protocol 1: Dose-Response and Cell Viability/Proliferation Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on the viability and proliferation of your chosen cell line.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability/proliferation reagent (e.g., MTT, XTT, WST-1, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C.
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at the predetermined optimal density in 100 µL of complete medium per well.
-
Incubate overnight to allow for cell attachment.
-
-
Prepare this compound Dilutions:
-
Perform a serial dilution of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., a 10-point dilution series from 100 µM down to 0.1 nM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Also, include a "no-cell" control (medium only) for background subtraction.
-
-
Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
Cell Viability/Proliferation Assessment:
-
At the end of each time point, add the cell viability/proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (no-cell control) from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Protocol 2: Target Engagement - Western Blot for Global SUMOylation
This protocol assesses the direct inhibitory effect of this compound on the SUMOylation pathway by measuring the levels of global SUMO-conjugated proteins. A decrease in high molecular weight SUMO conjugates indicates effective target engagement.
Materials:
-
This compound
-
Your cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, and N-ethylmaleimide (NEM) to inhibit SENPs.
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-SUMO1
-
Anti-SUMO2/3
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin, or anti-tubulin)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed your cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations (e.g., concentrations around the determined IC50 from the viability assay, and lower concentrations) for a specific duration (e.g., 24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the plate with ice-cold lysis buffer containing NEM.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE. Due to the high molecular weight of SUMO conjugates, a gradient gel (e.g., 4-15%) may be optimal.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-SUMO1 or anti-SUMO2/3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities of the high molecular weight SUMO smear for each lane.
-
Normalize the SUMO signal to the corresponding loading control.
-
Compare the levels of global SUMOylation in this compound-treated samples to the vehicle control. A dose-dependent decrease in the high molecular weight SUMO smear indicates effective inhibition of the SUMOylation pathway.
-
Conclusion
The protocols outlined in this application note provide a comprehensive framework for determining the optimal concentration of this compound for your specific cell culture experiments. By systematically evaluating the dose-dependent effects on cell viability and target engagement, researchers can confidently select a concentration that elicits the desired biological response while minimizing off-target effects. This will enable the rigorous investigation of the role of SUMOylation in various biological and pathological processes.
References
- 1. Inhibition of SUMOylation enhances DNA hypomethylating drug efficacy to reduce outgrowth of hematopoietic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. System-wide Analysis of SUMOylation Dynamics in Response to Replication Stress Reveals Novel Small Ubiquitin-like Modified Target Proteins and Acceptor Lysines Relevant for Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for COH000: Solubility and Long-Term Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols regarding the solubility and long-term storage stability of COH000, a potent and selective allosteric, covalent inhibitor of the SUMO-activating enzyme (SUMO E1). Adherence to these guidelines is crucial for maintaining the integrity and activity of the compound in research and drug development settings.
Introduction to this compound
This compound is a small molecule inhibitor that targets the SUMO-activating enzyme (E1), a critical component of the SUMOylation pathway. By forming a covalent bond with the enzyme, this compound irreversibly inhibits its activity, leading to a global decrease in protein SUMOylation.[1][2] This mechanism of action makes this compound a valuable tool for studying the roles of SUMOylation in various cellular processes and a potential therapeutic agent, particularly in oncology. Dysregulation of the SUMOylation pathway has been implicated in the pathogenesis of several diseases, including cancer.[2][3]
Signaling Pathway of this compound
This compound exerts its effects by inhibiting the initial step of the SUMOylation cascade. This pathway involves a series of enzymatic reactions that attach the Small Ubiquitin-like Modifier (SUMO) protein to target proteins, thereby altering their function, localization, and stability.
The SUMOylation cascade proceeds as follows:
-
Activation (E1): The SUMO E1 activating enzyme, a heterodimer of SAE1 and UBA2, activates the SUMO protein in an ATP-dependent manner.
-
Conjugation (E2): The activated SUMO is then transferred to the SUMO E2 conjugating enzyme, Ubc9.
-
Ligation (E3): A SUMO E3 ligase facilitates the transfer of SUMO from Ubc9 to a lysine residue on the target protein.
This compound specifically inhibits the SUMO E1 enzyme, thereby blocking the entire downstream pathway. One of the key downstream effects of SUMOylation inhibition by compounds like this compound is the upregulation of the tumor suppressor microRNAs, miR-34b and miR-34c. These miRNAs, in turn, target and downregulate the expression of oncogenes such as c-Myc.
Below is a diagram illustrating the SUMOylation pathway and the point of intervention by this compound.
Caption: The SUMOylation pathway and the inhibitory action of this compound.
Quantitative Data Summary
This section summarizes the key quantitative data for this compound solubility and recommended storage conditions.
| Parameter | Value | Unit | Notes | Reference |
| Solubility in DMSO | 35.71 | mg/mL | Requires sonication for complete dissolution. | [1] |
| 85.13 | mM | Hygroscopic DMSO can negatively affect solubility. | [1] | |
| Long-Term Storage (Stock Solution) | ||||
| -80°C | up to 2 | years | Recommended for optimal stability. | [1] |
| -20°C | up to 1 | year | Suitable for shorter-term storage. | [1] |
| Short-Term Storage (Working Aliquots) | ||||
| -80°C | up to 6 | months | General recommendation | |
| -20°C | up to 1 | month | General recommendation |
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Transfer the powder to a sterile amber glass vial.
-
Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Sonicate the solution in a water bath for 10-15 minutes to ensure complete dissolution. Visually inspect the solution to confirm the absence of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or cryovials. This will minimize the number of freeze-thaw cycles for the main stock.
-
Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent.
-
Store the main stock and working aliquots at the recommended temperatures as outlined in the data table above.
Protocol for Long-Term Stability Assessment of this compound in DMSO
This protocol provides a framework for assessing the long-term stability of this compound in DMSO.
Materials:
-
This compound in DMSO stock solution (prepared as in 4.1)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass Spectrometer (MS)
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
-
Controlled temperature storage units (-80°C and -20°C)
Procedure:
-
Time Point Zero (T0) Analysis: Immediately after preparing the this compound stock solution, perform an initial analysis by HPLC-UV and HPLC-MS to determine the initial purity and concentration. This will serve as the baseline.
-
Sample Storage: Store the aliquots of the this compound stock solution at -80°C and -20°C.
-
Scheduled Time Point Analysis: At predetermined intervals (e.g., 1, 3, 6, 12, and 24 months), retrieve one aliquot from each storage temperature.
-
Sample Preparation for Analysis: Thaw the aliquot rapidly at room temperature and vortex briefly. Prepare a dilution of the stock solution in an appropriate solvent for HPLC analysis.
-
HPLC-UV Analysis: Analyze the sample by HPLC-UV to determine the purity of this compound. Compare the peak area of the parent compound to any new peaks that may indicate degradation products.
-
HPLC-MS Analysis: Analyze the sample by HPLC-MS to confirm the identity of the parent compound and to identify any potential degradation products by their mass-to-charge ratio.
-
Data Analysis: Compare the purity and concentration of this compound at each time point to the T0 data. A compound is generally considered stable if the purity remains above 95% of the initial value.
Below is a workflow diagram for the long-term stability assessment.
Caption: Workflow for assessing the long-term stability of this compound in DMSO.
Best Practices for Handling and Storage
-
Use Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air. Water in DMSO can lead to compound degradation and precipitation. Use fresh, anhydrous DMSO from a sealed container.
-
Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation and precipitation. It is highly recommended to aliquot the stock solution into single-use volumes.
-
Protect from Light: Store this compound powder and solutions in amber vials or protect them from light to prevent photodegradation.
-
Inert Atmosphere: For highly sensitive compounds, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing and storing.
-
Proper Labeling: Always label vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Final DMSO Concentration in Assays: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
References
Application Notes and Protocols: Western Blot Analysis of SUMOylation after COH000 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SUMOylation is a critical post-translational modification where Small Ubiquitin-like Modifier (SUMO) proteins are covalently attached to target proteins, regulating a myriad of cellular processes including gene expression, DNA repair, and signal transduction.[1][2] Dysregulation of the SUMOylation pathway is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[3][4] COH000 is a potent and specific allosteric, covalent, and irreversible inhibitor of the SUMO-activating enzyme (SAE, or SUMO E1), the first and rate-limiting step in the SUMOylation cascade.[3][5][6] With an in vitro IC50 of 0.2 µM, this compound offers a valuable tool to probe the functional roles of SUMOylation and as a potential therapeutic agent.[3]
These application notes provide a detailed protocol for analyzing the effects of this compound on protein SUMOylation using Western blotting, a widely used technique to detect and quantify proteins. A critical aspect of accurately detecting SUMOylated proteins is the preservation of the SUMO-protein conjugates during cell lysis and protein extraction, as SUMO-specific proteases (SENPs) can rapidly deconjugate SUMO from its substrates.[7][8] This protocol incorporates measures to inhibit these enzymes, ensuring reliable results.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SUMOylation pathway and the experimental workflow for Western blot analysis of SUMOylation following this compound treatment.
Caption: The SUMOylation cascade and the inhibitory action of this compound on the SUMO-activating enzyme (SAE).
Caption: Step-by-step experimental workflow for Western blot analysis of protein SUMOylation after this compound treatment.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| This compound | MedChemExpress | HY-114304 |
| Cell Culture Medium (e.g., DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA | Gibco | 25300054 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| N-ethylmaleimide (NEM) | Sigma-Aldrich | E3876 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| 4x Laemmli Sample Buffer | Bio-Rad | 1610747 |
| Precast Polyacrylamide Gels | Bio-Rad | e.g., 4561096 |
| PVDF Membrane | Millipore | IPFL00010 |
| Tris-Glycine Transfer Buffer | Bio-Rad | 1610734 |
| Non-fat Dry Milk or BSA | Bio-Rad | 1706404 or 97061 |
| TBS-T (Tris-Buffered Saline with 0.1% Tween-20) | - | - |
| Primary Antibody (e.g., anti-SUMO1, anti-SUMO2/3) | Cell Signaling Technology | e.g., 4930, 4971 |
| HRP-conjugated Secondary Antibody | Cell Signaling Technology | e.g., 7074 |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Include a vehicle control (DMSO-treated) and an untreated control.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the controls.
-
Incubate the cells for the desired treatment duration (e.g., 4, 8, 12, 24 hours).
-
Preparation of Cell Lysates
To preserve SUMO-protein conjugates, it is crucial to work quickly on ice and to use a lysis buffer containing N-ethylmaleimide (NEM), an inhibitor of SUMO-specific proteases (SENPs).
-
Cell Harvest:
-
Place the cell culture plates on ice.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
-
Lysis:
-
Add ice-cold RIPA buffer supplemented with protease inhibitors and 10 mM NEM to each plate.
-
Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
-
Centrifugation:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay or a similar method.
-
Western Blotting
-
Sample Preparation:
-
Based on the protein quantification results, normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to the desired amount of protein (e.g., 20-40 µg per lane).
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the prepared samples onto a polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBS-T for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-SUMO1 or anti-SUMO2/3) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
-
Detection:
-
Incubate the membrane with an ECL chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Data Presentation and Analysis
The results of the Western blot analysis can be quantified by densitometry using software such as ImageJ. The intensity of the bands corresponding to SUMOylated proteins can be normalized to a loading control (e.g., GAPDH or β-actin) to compare the levels of SUMOylation across different treatment conditions.
Quantitative Data Summary
| Treatment Group | This compound Concentration (µM) | Duration (hours) | Normalized SUMOylation Level (Arbitrary Units) | Standard Deviation |
| Untreated Control | 0 | 24 | 1.00 | ± 0.12 |
| Vehicle Control (DMSO) | 0 | 24 | 0.98 | ± 0.15 |
| This compound | 0.1 | 24 | 0.75 | ± 0.09 |
| This compound | 0.5 | 24 | 0.42 | ± 0.05 |
| This compound | 1 | 24 | 0.21 | ± 0.03 |
| This compound | 5 | 24 | 0.08 | ± 0.02 |
| This compound | 10 | 24 | 0.05 | ± 0.01 |
Note: The above table is an example. The actual results will vary depending on the cell line, target protein, and experimental conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak SUMOylation signal | Inefficient lysis, degradation of SUMO conjugates | Ensure the use of fresh NEM in the lysis buffer and keep samples on ice at all times. |
| Insufficient protein loading | Increase the amount of protein loaded per lane. | |
| Ineffective primary antibody | Use a validated antibody at the recommended dilution. | |
| High background | Insufficient blocking or washing | Increase blocking time and the number/duration of washes. |
| Antibody concentration too high | Optimize the primary and secondary antibody concentrations. | |
| Multiple non-specific bands | Antibody cross-reactivity | Use a more specific antibody or perform immunoprecipitation prior to Western blotting. |
| Protein degradation | Add protease inhibitors to the lysis buffer. |
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the impact of this compound on protein SUMOylation, contributing to a deeper understanding of this crucial cellular process and the therapeutic potential of its inhibitors.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. The SUMO pathway: emerging mechanisms that shape specificity, conjugation and recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of cellular SUMO and SUMO-ubiquitin hybrid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of Sumoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring COH000 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for measuring the cellular target engagement of COH000, a covalent, allosteric inhibitor of the SUMO-activating enzyme (SUMO E1). Direct engagement with SUMO E1 can be assessed using the Cellular Thermal Shift Assay (CETSA), which measures changes in the thermal stability of the target protein upon ligand binding. Indirect target engagement, which manifests as a modulation of the SUMOylation pathway, can be quantified through various immunoassays. This document offers detailed protocols for these key methodologies, guidelines for data interpretation, and visual representations of the experimental workflows and the underlying biological pathway.
Introduction
This compound is a potent and specific inhibitor of the SUMO-activating enzyme (SUMO E1), a critical component of the SUMOylation pathway.[1][2][3] It acts as an allosteric, covalent, and irreversible inhibitor, binding to a cryptic pocket on the SUMO E1 enzyme and forming a covalent bond with cysteine 30 of the Uba2 subunit.[4][5][6][7] This binding event locks the enzyme in an inactive conformation, thereby inhibiting the initiation of the SUMOylation cascade.[4][8][9] The in vitro IC50 for this compound's inhibition of SUMOylation is approximately 0.2 μM.[1][3][10]
Verifying the engagement of this compound with its cellular target, SUMO E1, is a critical step in preclinical drug development. It provides evidence of the compound's mechanism of action and allows for the correlation of target occupancy with downstream pharmacological effects. This document details two primary approaches to measure this compound target engagement in a cellular context:
-
Direct Target Engagement: Assessed by the Cellular Thermal Shift Assay (CETSA), which directly measures the binding of this compound to SUMO E1.
-
Indirect Target Engagement: Assessed by measuring the downstream functional consequence of this compound binding, which is the inhibition of protein SUMOylation. This can be monitored by techniques such as Western blotting and immunoprecipitation.
The SUMOylation Pathway
SUMOylation is a post-translational modification where a Small Ubiquitin-like Modifier (SUMO) protein is covalently attached to a target protein. This process is analogous to ubiquitination and involves a sequential enzymatic cascade:
-
Activation (E1): The heterodimeric SUMO-activating enzyme (SAE1/SAE2 or Aos1/Uba2) activates the SUMO protein in an ATP-dependent manner.
-
Conjugation (E2): The activated SUMO is then transferred to the SUMO-conjugating enzyme, Ubc9.
-
Ligation (E3): A SUMO E3 ligase facilitates the transfer of SUMO from Ubc9 to a lysine residue on the target protein.
This compound inhibits the first step of this cascade, preventing the activation of SUMO and thereby blocking the entire downstream pathway.
Figure 1: The SUMOylation signaling pathway and the point of inhibition by this compound.
Section 1: Direct Target Engagement - Cellular Thermal Shift Assay (CETSA)
Principle
CETSA is a biophysical technique used to assess the engagement of a ligand with its target protein in a cellular environment.[11][12] The principle is based on the fact that ligand binding often increases the thermal stability of the target protein.[11] In a CETSA experiment, cells are treated with the compound of interest, heated to various temperatures, and then lysed. The soluble fraction of the lysate is then analyzed to quantify the amount of the target protein that remains soluble at each temperature. A ligand-induced stabilization will result in a shift of the protein's melting curve to a higher temperature.[11] Given that this compound is a covalent inhibitor, a significant thermal shift is expected upon its binding to SUMO E1.[5]
Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours).
-
-
Cell Harvesting and Heating:
-
Harvest the cells by scraping or trypsinization and wash with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant.
-
Measure the protein concentration of the soluble fraction using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations of all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for a subunit of SUMO E1 (e.g., SAE2/Uba2).
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot using densitometry software.
-
For each treatment group, plot the percentage of soluble SUMO E1 relative to the non-heated control against the temperature.
-
Determine the melting temperature (Tm) for each condition, which is the temperature at which 50% of the protein is denatured. A shift in the Tm in the this compound-treated samples compared to the vehicle control indicates target engagement.
-
Data Presentation
| Temperature (°C) | Vehicle Control (% Soluble SUMO E1) | This compound (0.2 µM) (% Soluble SUMO E1) | This compound (1 µM) (% Soluble SUMO E1) | This compound (5 µM) (% Soluble SUMO E1) |
| 40 | 100 | 100 | 100 | 100 |
| 45 | 95 | 98 | 99 | 100 |
| 50 | 70 | 85 | 95 | 98 |
| 55 | 40 | 65 | 80 | 90 |
| 60 | 15 | 35 | 55 | 75 |
| 65 | 5 | 10 | 20 | 40 |
| 70 | <1 | <5 | 10 | 15 |
Table 1: Example of quantitative data from a CETSA experiment. The percentage of soluble SUMO E1 is determined by densitometry of Western blot bands, normalized to the 40°C sample.
Section 2: Indirect Target Engagement - Monitoring Cellular SUMOylation
Inhibition of SUMO E1 by this compound will lead to a global decrease in protein SUMOylation. This can be assessed by several methods.
A. Global SUMOylation Analysis by Western Blot
This method provides a rapid assessment of the overall levels of SUMOylated proteins in the cell. Cell lysates are separated by SDS-PAGE, and Western blotting is performed with antibodies that recognize SUMO-1 or SUMO-2/3. A decrease in the high molecular weight smear, which represents SUMO-conjugated proteins, indicates inhibition of the SUMOylation pathway.
-
Cell Lysis:
-
Treat cells with this compound as described previously.
-
Wash cells with cold PBS and lyse them in a denaturing lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors and N-ethylmaleimide (NEM) to inhibit de-SUMOylating enzymes.[13]
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against SUMO-1 or SUMO-2/3.
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
As a loading control, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
| Treatment | Concentration (µM) | Global SUMO-1 Signal (Relative Densitometry) | Global SUMO-2/3 Signal (Relative Densitometry) |
| Vehicle | 0 | 1.00 | 1.00 |
| This compound | 0.2 | 0.65 | 0.58 |
| This compound | 1 | 0.25 | 0.21 |
| This compound | 5 | 0.05 | 0.04 |
Table 2: Example of quantitative data from a global SUMOylation Western blot. Densitometry values are normalized to the vehicle control.
B. Target-Specific SUMOylation by Immunoprecipitation-Western Blot (IP-WB)
To investigate the effect of this compound on the SUMOylation of a specific protein of interest, immunoprecipitation can be employed to enrich for that protein before detection by Western blotting.
Figure 3: Workflow for Immunoprecipitation-Western Blot (IP-WB) to detect target-specific SUMOylation.
-
Cell Lysis and Immunoprecipitation:
-
Lyse cells as described for the global SUMOylation assay.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the lysates with an antibody specific to the target protein overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Perform SDS-PAGE and Western blotting as described above, using an anti-SUMO antibody for detection.
-
To confirm the successful immunoprecipitation of the target protein, a parallel blot can be probed with the antibody against the target protein.
-
| Treatment | Concentration (µM) | SUMOylated Target Protein Signal (Relative Densitometry) | Total Immunoprecipitated Target Protein (Relative Densitometry) |
| Vehicle | 0 | 1.00 | 1.00 |
| This compound | 0.2 | 0.55 | 0.98 |
| This compound | 1 | 0.15 | 1.02 |
| This compound | 5 | <0.05 | 0.95 |
Table 3: Example of quantitative data from an IP-WB experiment. The signal for the SUMOylated target protein is normalized to the total amount of immunoprecipitated target protein.
Conclusion
The methodologies detailed in these application notes provide a robust framework for assessing the cellular target engagement of this compound. The Cellular Thermal Shift Assay offers a direct measure of this compound binding to SUMO E1, while analysis of global and target-specific SUMOylation provides a functional readout of pathway inhibition. The combined use of these assays will enable researchers to thoroughly characterize the cellular activity of this compound and advance its development as a potential therapeutic agent.
References
- 1. Common Methods for Protein SUMOylation Detection | MtoZ Biolabs [mtoz-biolabs.com]
- 2. abcam.com [abcam.com]
- 3. High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. | Semantic Scholar [semanticscholar.org]
- 4. In vitro and in cellulae methods for determining the target protein SUMOylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Critical Non-Covalent Binding Intermediate for an Allosteric Covalent Inhibitor of the SUMO E1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein SUMOylation: Mechanisms, Regulation, and Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. annualreviews.org [annualreviews.org]
- 12. CETSA [cetsa.org]
- 13. Can your protein be sumoylated? A quick summary and important tips to study SUMO-modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for COH000-Induced Apoptosis in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
COH000 is a potent, allosteric, and covalent inhibitor of the SUMO-activating enzyme (SUMO E1), a critical component of the SUMOylation pathway.[1][2] Dysregulation of SUMOylation is implicated in the pathogenesis of various cancers, making SUMO E1 a compelling therapeutic target.[1] this compound has demonstrated anti-proliferative and pro-apoptotic activity in several cancer cell lines, notably in lymphoma and colorectal cancer.[1][3] Its mechanism of action involves the inhibition of global SUMOylation, leading to a downstream cascade that includes the upregulation of the tumor-suppressive microRNA, miR-34b, and a subsequent decrease in the expression of the oncoprotein c-Myc, ultimately culminating in apoptosis.[1][3][4]
These application notes provide a comprehensive overview of the use of this compound to induce apoptosis in cancer cell lines, including quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting SUMOylation and its effects on cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Notes |
| IC50 (SUMOylation) | 0.2 µM | Determined in an in vitro SUMOylation assay. Represents the concentration for 50% inhibition of the SUMO-activating enzyme.[2] |
| Selectivity | >500-fold | This compound exhibits over 500-fold selectivity for SUMOylation compared to ubiquitylation.[2] |
Table 2: Cellular Effects of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Treatment Condition | Result |
| Lymphoma & Colorectal Cancer | Hematological & Solid Tumor | miR-34b Expression | Not specified | Increased |
| Lymphoma & Colorectal Cancer | Hematological & Solid Tumor | c-Myc Protein Expression | Not specified | Decreased |
| Lymphoma & Colorectal Cancer | Hematological & Solid Tumor | Apoptosis | Not specified | Induced |
| Colorectal Cancer Xenograft | Solid Tumor | Anti-tumor Activity | In vivo model | Exhibited anti-tumor activity |
Note: Specific quantitative data on apoptosis rates (e.g., percentage of Annexin V positive cells) and IC50 values for cell viability in specific cell lines are not yet publicly available in the reviewed literature. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific cell line of interest.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound-induced apoptosis.
Experimental Workflow: Apoptosis Assessment
References
- 1. ibupr.com [ibupr.com]
- 2. Allosteric Inhibition of Ubiquitin-like Modifications by a Class of Inhibitor of SUMO-Activating Enzyme. – CIRM [cirm.ca.gov]
- 3. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Inhibition of Ubiquitin-like Modifications by a Class of Inhibitor of SUMO-Activating Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting High Background in Western Blots with COH000
Welcome to the technical support center for researchers utilizing COH000 in their Western blotting experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome high background issues and obtain clear, specific results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it affect my Western blot?
This compound is a potent and specific allosteric, covalent inhibitor of the SUMO-activating enzyme (E1), with an IC50 of 0.2 μM for in vitro SUMOylation.[1][2] It is over 500-fold more selective for SUMOylation than ubiquitylation.[1][2] By inhibiting the first step in the SUMOylation cascade, this compound treatment leads to a global decrease in protein SUMOylation. While this compound itself is not expected to directly cause high background, the experimental context of studying its effects—such as altered protein expression or post-translational modifications—may necessitate optimization of your Western blot protocol to maintain a low background.
Q2: What are the common types of high background in Western blotting?
High background in Western blotting typically presents in two ways:
-
Uniform (or patchy) background: The entire membrane appears dark or discolored, making it difficult to see specific bands. This is often related to issues with blocking, antibody concentrations, or washing steps.[3][4]
-
Non-specific bands: Multiple, distinct bands appear in addition to the band of interest. This may be caused by antibody cross-reactivity, protein degradation, or inappropriate antibody concentrations.[3][5]
Q3: Can the type of membrane I use affect the background?
Yes, the choice of membrane can influence background levels. Polyvinylidene difluoride (PVDF) membranes have a high protein binding capacity, which can sometimes lead to higher background compared to nitrocellulose membranes.[3][6] If you consistently experience high background with PVDF, consider switching to a nitrocellulose membrane.[3][6] Importantly, never let the membrane dry out during the Western blotting process, as this will cause antibodies to bind non-specifically and irreversibly.[3][6]
Troubleshooting High Background
High background can obscure your target protein and make data interpretation challenging.[3][7] Below are common causes and solutions to help you achieve a clean Western blot.
Problem: High Uniform Background
A uniformly high background across the membrane can be frustrating. Here are the likely culprits and how to address them:
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Optimize your blocking conditions. Increase the concentration of your blocking agent (e.g., 5-7% non-fat milk or BSA) or extend the blocking time (e.g., 2 hours at room temperature or overnight at 4°C).[5][7] Consider adding 0.05-0.1% Tween-20 to your blocking buffer.[6][7] For detecting phosphorylated proteins, use BSA instead of milk, as milk contains phosphoproteins that can cause cross-reactivity.[3][6] |
| Antibody Concentration Too High | An excess of primary or secondary antibody can lead to non-specific binding and a dark background.[3] Titrate your antibodies to determine the optimal dilution that provides a strong signal with minimal background.[3] |
| Inadequate Washing | Insufficient washing will leave unbound antibodies on the membrane, contributing to background noise.[3] Increase the number and duration of your washes. A standard protocol is three 5-10 minute washes, but you can increase this to four or five 10-15 minute washes with gentle agitation.[3][7] Ensure your wash buffer contains a detergent like Tween-20.[3] |
| Overexposure | Long exposure times can increase the overall background.[4] Reduce the exposure time or use a less sensitive detection reagent.[5][7] |
| Contaminated Buffers | Buffers, especially those containing milk and detergents, can be prone to bacterial growth, which can cause high background.[4] Always prepare fresh buffers for each experiment.[4][7] |
Problem: Non-Specific Bands
The appearance of extra, unwanted bands can complicate your results. Here’s how to troubleshoot this issue:
| Possible Cause | Recommended Solution |
| Primary Antibody Concentration Too High | A high concentration of the primary antibody can lead to binding to proteins with similar epitopes. Reduce the primary antibody concentration.[5][6] |
| Non-Specific Binding of Secondary Antibody | The secondary antibody may be cross-reacting with other proteins in your sample.[5] To test for this, run a control blot where you omit the primary antibody incubation step.[5][6] If you still see bands, consider using a pre-adsorbed secondary antibody.[5] |
| Protein Degradation | Degraded protein samples can appear as a smear or multiple bands below the expected molecular weight.[3][8] Always prepare fresh lysates and keep them on ice.[5][8] It is crucial to add protease and phosphatase inhibitors to your lysis buffer.[5][8] |
| Too Much Protein Loaded | Overloading the gel with too much protein can lead to the appearance of non-specific bands.[6][8] Try loading less protein per lane.[6][8] |
| Cross-Reactivity with Other Isoforms | Your antibody may be recognizing other isoforms of your target protein.[5] Check the literature or databases like UniProt for known isoforms.[5] If necessary, use an isoform-specific antibody.[5] |
Experimental Protocols and Diagrams
SUMOylation Pathway and the Role of this compound
To understand the effect of this compound, it is essential to be familiar with the SUMOylation pathway. This compound inhibits the SUMO-activating enzyme (E1), which is the first and crucial step in this cascade.
Caption: The SUMOylation cascade and the inhibitory action of this compound on the E1 activating enzyme.
Western Blot Workflow for Assessing this compound Efficacy
This workflow outlines the key steps in a Western blot experiment designed to evaluate the effect of this compound on protein SUMOylation.
Caption: A typical Western blot workflow for studying the effects of this compound.
Detailed Protocol: Western Blotting to Detect Changes in SUMOylation
This protocol provides a starting point for your experiments. Remember to optimize steps like antibody concentrations and incubation times for your specific targets.
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with this compound or a vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane for at least 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with the primary antibody (e.g., anti-SUMO1 or anti-SUMO2/3) diluted in the blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Imaging:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. clyte.tech [clyte.tech]
- 4. news-medical.net [news-medical.net]
- 5. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 6. sinobiological.com [sinobiological.com]
- 7. arp1.com [arp1.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing COH000 Incubation Time for Maximal Inhibition
Welcome to the technical support center for COH000, a potent, irreversible, and allosteric inhibitor of the SUMO-activating enzyme (SAE1/UBA2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for the effective use of this compound, with a specific focus on incubation time to achieve maximal inhibition of SUMOylation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a covalent, allosteric, and irreversible inhibitor of the SUMO-activating enzyme (SUMO E1), which is a heterodimer of SAE1 and UBA2.[1] It functions by binding to a cryptic pocket on the UBA2 subunit, distinct from the ATP-binding site.[2] This binding induces a conformational change that locks the enzyme in an inactive state, thereby preventing the initial step of the SUMOylation cascade.[2]
Q2: Why is incubation time a critical parameter for this compound's efficacy?
A2: As a covalent and irreversible inhibitor, this compound's inhibitory activity is time-dependent. The formation of the covalent bond between this compound and SUMO E1 is not instantaneous. Therefore, a sufficient incubation period is required to allow for the inhibitor to bind and covalently modify a maximal number of SUMO E1 enzyme molecules within the cell, leading to a maximal reduction in global SUMOylation.
Q3: What is the recommended starting concentration for this compound in cell-based assays?
A3: The in vitro IC50 of this compound for SUMOylation is 0.2 µM.[1][3][4] For cell-based assays, a starting concentration range of 1-10 µM is a reasonable starting point for optimization. The optimal concentration will be cell-line dependent and should be determined empirically.
Q4: How can I assess the level of SUMOylation inhibition in my experiment?
A4: The most common method is Western blotting. You can assess global SUMOylation by using antibodies that recognize SUMO1 or SUMO2/3 conjugates. A successful inhibition will be visualized as a decrease in the high molecular weight smear of SUMOylated proteins. Alternatively, you can monitor the SUMOylation status of a specific protein of interest that is known to be SUMOylated.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or minimal inhibition of SUMOylation. | 1. Insufficient incubation time: The covalent bond formation is time-dependent. 2. Suboptimal this compound concentration: The effective concentration can vary between cell lines. 3. Cellular factors: High protein turnover or drug efflux pumps might reduce efficacy. | 1. Perform a time-course experiment: Treat cells with a fixed concentration of this compound and harvest at multiple time points (e.g., 1, 2, 4, 8, 12, 24 hours) to determine the optimal incubation duration. 2. Perform a dose-response experiment: Treat cells with a range of this compound concentrations for a fixed, sufficient incubation time to identify the optimal dose. 3. Consult literature for your specific cell line: If available, check for established protocols or sensitivities of your cell line to SUMOylation inhibitors. |
| High cell toxicity observed. | 1. This compound concentration is too high. 2. Prolonged incubation time. | 1. Titrate down the this compound concentration. 2. Reduce the incubation time. It is a balance between achieving maximal inhibition and maintaining cell viability. A time-course experiment will help identify a window of maximal inhibition with acceptable toxicity. |
| Difficulty in detecting changes in global SUMOylation by Western blot. | 1. Low abundance of SUMOylated proteins. 2. Inefficient protein extraction. 3. Rapid de-SUMOylation during sample preparation. | 1. Use SUMO-enrichment techniques prior to Western blotting if necessary. 2. Ensure complete cell lysis using appropriate buffers containing protease and de-SUMOylase (SENP) inhibitors (e.g., N-Ethylmaleimide, NEM). 3. Lyse cells directly in a denaturing buffer (e.g., containing SDS) to immediately inactivate enzymes. |
Experimental Protocols
Protocol 1: Time-Course Analysis of this compound-mediated SUMOylation Inhibition
This protocol outlines a general procedure to determine the optimal incubation time for this compound in a specific cell line.
Materials:
-
Cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (RIPA or similar) containing protease and SENP inhibitors (e.g., NEM)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SUMO1, anti-SUMO2/3, anti-GAPDH or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of harvest.
-
This compound Treatment: The following day, treat the cells with a predetermined concentration of this compound (e.g., 5 µM). Include a vehicle control (DMSO).
-
Time-Course Harvest: Harvest cells at various time points after treatment (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the well with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody against SUMO1 or SUMO2/3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane for a loading control (e.g., GAPDH).
-
-
Data Analysis: Quantify the intensity of the SUMO smear for each time point and normalize it to the loading control. Plot the percentage of inhibition relative to the vehicle control over time to identify the point of maximal inhibition.
Protocol 2: Dose-Response Analysis of this compound
Procedure:
-
Follow the same initial steps for cell seeding as in Protocol 1.
-
This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µM) for a fixed incubation time determined from the time-course experiment (e.g., 8 hours).
-
Harvest and Analysis: Harvest all samples at the end of the incubation period and proceed with cell lysis, protein quantification, and Western blotting as described in Protocol 1.
-
Data Analysis: Plot the percentage of SUMOylation inhibition against the this compound concentration to determine the EC50 for your cell line.
Data Presentation
Table 1: Hypothetical Time-Course of Global SUMOylation Inhibition by this compound (5 µM) in HCT116 Cells
| Incubation Time (hours) | % Inhibition of SUMO1 Conjugates (Normalized to t=0) | % Inhibition of SUMO2/3 Conjugates (Normalized to t=0) |
| 0 | 0% | 0% |
| 1 | 25% | 30% |
| 2 | 55% | 60% |
| 4 | 80% | 85% |
| 8 | 95% | 98% |
| 12 | 93% | 96% |
| 24 | 88% | 90% |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the experimental conditions and cell line.
Table 2: Hypothetical Dose-Response of this compound on Global SUMOylation in HCT116 Cells (8-hour incubation)
| This compound Concentration (µM) | % Inhibition of SUMO1 Conjugates | % Inhibition of SUMO2/3 Conjugates |
| 0 (Vehicle) | 0% | 0% |
| 0.1 | 15% | 20% |
| 0.5 | 45% | 50% |
| 1 | 70% | 75% |
| 2 | 88% | 92% |
| 5 | 95% | 98% |
| 10 | 96% | 98% |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Visualizations
Caption: The SUMOylation cascade and the inhibitory action of this compound on the SUMO E1 activating enzyme.
Caption: Workflow for optimizing this compound incubation time and determining cellular potency.
Caption: Simplified overview of signaling pathways affected by this compound-mediated SUMOylation inhibition.
References
how to avoid non-specific binding in COH000 immunoprecipitation
Welcome to the technical support center for immunoprecipitation (IP) experiments involving the SUMO E1 inhibitor, COH000. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding and achieve high-quality, reliable results in your experiments.
Troubleshooting Guide: Avoiding Non-specific Binding
High background and non-specific binding are common challenges in immunoprecipitation. This guide provides a systematic approach to identify and address the potential sources of this issue.
Diagram: General Immunoprecipitation Workflow
Caption: A generalized workflow for a typical immunoprecipitation experiment.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding in an immunoprecipitation experiment?
Non-specific binding in IP can arise from several factors:
-
Hydrophobic and Electrostatic Interactions: Proteins can non-specifically adhere to the IP beads (e.g., agarose or magnetic beads) or the antibody itself through non-specific hydrophobic or electrostatic forces.[1]
-
Antibody Quality: The primary antibody may have cross-reactivity with other proteins besides the target antigen, leading to the co-precipitation of off-target molecules.[2][3] Using an affinity-purified antibody can help reduce this issue.[2][3]
-
Insufficient Blocking: The beads have sites that can non-specifically bind proteins from the cell lysate. If these sites are not adequately blocked, it can result in high background.[2]
-
Inadequate Washing: Insufficient or overly gentle washing steps may not effectively remove all non-specifically bound proteins.[2][4]
-
High Protein Concentration: Using too much cell lysate or an excessive amount of antibody can increase the chances of non-specific interactions.[2][5]
Q2: How can I reduce non-specific binding to the beads?
Several strategies can be employed to minimize non-specific binding to the beads:
-
Pre-clearing the Lysate: This is a crucial step where the cell lysate is incubated with beads (without the primary antibody) before the actual immunoprecipitation.[6][7][8] This allows proteins that would non-specifically bind to the beads to be removed by centrifugation, thus "pre-clearing" the lysate of these contaminants.[1][3][6]
-
Blocking the Beads: Before adding the antibody-lysate mixture, incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk.[6][9] This will occupy the non-specific binding sites on the beads. For Protein A/G beads, which have a hydrophilic surface, adding a detergent like Tween-20 to the wash buffer can be more effective than BSA blocking.[10]
Diagram: The Role of Pre-clearing and Blocking
Caption: Pre-clearing removes non-specific binders; blocking saturates non-specific sites on the beads.
Q3: How do I optimize my washing protocol to reduce background?
Optimizing the washing steps is critical for removing non-specifically bound proteins while retaining the specific antigen-antibody interaction.
-
Increase the Number and Duration of Washes: Performing more wash steps (typically 3-5) and increasing the incubation time during each wash can enhance the removal of non-specific proteins.[3][4]
-
Modify the Wash Buffer Composition: The stringency of the wash buffer can be adjusted to disrupt weak, non-specific interactions.[11]
-
Detergents: Adding non-ionic detergents like Triton X-100 or Tween-20 (0.01-0.1%) can help reduce non-specific binding.[3][12]
-
Salt Concentration: Increasing the salt concentration (e.g., NaCl up to 0.5 M or 1 M) can disrupt electrostatic interactions.[11][13]
-
Reducing Agents: Low concentrations of reducing agents like DTT or β-mercaptoethanol (1-2 mM) can help break non-specific disulfide bridges.[11][13]
-
Table 1: Comparison of Wash Buffer Components
| Component | Typical Concentration | Mechanism of Action |
| Non-ionic Detergents | ||
| Triton™ X-100 | 0.05 - 0.1% | Disrupts non-specific hydrophobic interactions.[1] |
| Tween-20 | 0.01 - 0.1% | Reduces surface tension and non-specific binding.[3] |
| Nonidet™ P40 Substitute | 0.05% | Similar to Triton X-100 in disrupting hydrophobic interactions.[1] |
| Salts | ||
| NaCl | 150 mM - 1 M | Disrupts ionic and electrostatic interactions.[1][13] |
| Reducing Agents | ||
| DTT / β-mercaptoethanol | 1 - 2 mM | Reduces disulfide bridges that may contribute to non-specific binding.[11][13] |
Q4: What should I consider when selecting an antibody for immunoprecipitation?
The choice of antibody is paramount for a successful IP experiment.
-
Specificity: Use an antibody that has been validated for IP and exhibits high specificity for the target protein.[6] An isotype control (a non-immune antibody of the same isotype) should be included to confirm the specificity of the antibody-antigen interaction.[6][7]
-
Polyclonal vs. Monoclonal: Polyclonal antibodies often perform better in IP as they can bind to multiple epitopes on the target protein, leading to more stable immune complexes.[2][14]
-
Antibody Concentration: Titrate the antibody to determine the optimal concentration that maximizes target pull-down while minimizing non-specific binding.[2][5] Too much antibody can lead to increased background.[2][5]
Experimental Protocols
Protocol 1: Pre-clearing of Cell Lysate
-
Prepare Beads: Resuspend the Protein A/G agarose or magnetic bead slurry. For every 1 mL of cell lysate, take an appropriate amount of beads (refer to manufacturer's instructions).
-
Wash Beads: Wash the beads twice with 1 mL of ice-cold PBS. Centrifuge at a low speed (e.g., 2,000 x g for 1 minute) and discard the supernatant between washes.[15]
-
Incubate Lysate with Beads: Add the washed beads to the cell lysate.
-
Rock Gently: Incubate the lysate-bead mixture at 4°C for 30-60 minutes with gentle rotation.[7]
-
Pellet Beads: Centrifuge at a low speed to pellet the beads.
-
Collect Supernatant: Carefully transfer the supernatant (the pre-cleared lysate) to a new, pre-chilled microcentrifuge tube. This lysate is now ready for the immunoprecipitation step.[15]
Protocol 2: Bead Blocking with BSA
-
Prepare Beads: Aliquot the required amount of Protein A/G beads for your IP experiment.
-
Wash Beads: Wash the beads three to four times with PBS.
-
Prepare Blocking Buffer: Prepare a 1% BSA solution in PBS. Ensure the BSA is fresh.
-
Incubate Beads with Blocking Buffer: Resuspend the washed beads in the 1% BSA solution and incubate for 1 hour at 4°C with gentle rotation.[2]
-
Wash Blocked Beads: Wash the beads three to four times with PBS to remove excess BSA before proceeding with the antibody incubation step.[2]
Note on this compound: Since this compound is a covalent inhibitor of the SUMO-activating enzyme, ensure that your lysis buffer contains appropriate inhibitors to preserve the post-translational modifications you are investigating.[16] Standard protease and phosphatase inhibitor cocktails are generally recommended.[13] The presence of this compound in your cell culture should not inherently increase non-specific binding in the IP step itself, but careful execution of the IP protocol is essential to study its specific effects on protein-protein interactions.
References
- 1. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. Non-specific Binding in Immunoprecipitation (IP) | Sino Biological [sinobiological.com]
- 4. Co-immunoprecipitation non-specific binding - Molecular Biology [protocol-online.org]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]
- 7. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 10. sinobiological.com [sinobiological.com]
- 11. Tips for Immunoprecipitation | Rockland [rockland.com]
- 12. researchgate.net [researchgate.net]
- 13. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 14. 8 Top Tips For Immunoprecipitation | Proteintech Group [ptglab.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: SUMOylation Assays Using COH000
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using COH000, a potent and selective inhibitor of the SUMO-activating enzyme (SAE1/UBA2 or SUMO E1).
Frequently Asked Questions (FAQs) & Troubleshooting
General Questions
Q1: What is this compound and how does it work?
This compound is a highly specific, allosteric, and irreversible inhibitor of the SUMO-activating enzyme (SUMO E1).[1] It functions by covalently binding to a cryptic pocket on the SUMO E1 enzyme, which is distinct from the active site.[2][3] This binding induces a conformational change that prevents both ATP and SUMO protein from accessing the active site, thereby blocking the first step of the SUMOylation cascade.[4]
Q2: What is the selectivity of this compound?
This compound exhibits high selectivity for the SUMOylation pathway over the ubiquitylation pathway, with a reported selectivity of over 500-fold.[1] It shows little to no inhibition of other canonical ubiquitin-like E1 enzymes.
Troubleshooting Common Artifacts and Issues
Q3: I'm not seeing complete inhibition of SUMOylation in my in vitro assay. What could be the issue?
Several factors could contribute to incomplete inhibition in an in vitro SUMOylation assay:
-
Insufficient this compound Concentration: Ensure you are using an appropriate concentration of this compound. The reported in vitro IC50 is 0.2 µM.[1] For complete inhibition, a concentration of 1-5 µM is a good starting point.
-
Inadequate Incubation Time: As this compound is a covalent inhibitor, sufficient incubation time is required for it to bind to the SUMO E1 enzyme. Pre-incubating this compound with the SUMO E1 enzyme for 15-30 minutes before initiating the SUMOylation reaction can enhance inhibition.
-
High Enzyme Concentration: If the concentration of SUMO E1 in your assay is very high, you may need to increase the concentration of this compound to achieve a sufficient inhibitor-to-enzyme ratio.
-
Reagent Quality: Ensure that your this compound stock solution is properly prepared and stored to maintain its activity.
Q4: I'm observing inconsistent results in my cell-based SUMOylation assay with this compound. What are the possible causes?
Inconsistent results in cell-based assays can arise from several sources:
-
Suboptimal this compound Concentration and Incubation Time: The optimal concentration and incubation time for this compound can vary depending on the cell line and experimental conditions. It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system. Start with a concentration range of 1-10 µM and incubation times from 4 to 24 hours.
-
Cell Lysis and Sample Preparation: The SUMOylation status of proteins can change rapidly after cell lysis due to the activity of SUMO-specific proteases (SENPs). It is crucial to use a denaturing lysis buffer (e.g., containing 1% SDS) to inactivate these enzymes.[5] Alternatively, supplement your lysis buffer with a broad-spectrum cysteine protease inhibitor such as N-ethylmaleimide (NEM).
-
Irreversible Inhibition: Because this compound is an irreversible inhibitor, a washout experiment to study the recovery of SUMOylation will not be feasible. The restoration of SUMOylation will depend on the synthesis of new SUMO E1 enzyme.
Q5: How can I be sure that the effects I'm seeing are due to SUMOylation inhibition and not off-target effects of this compound?
While this compound is reported to be highly selective, it is always good practice to include appropriate controls in your experiments:
-
Use a Structurally Unrelated SUMOylation Inhibitor: To confirm that the observed phenotype is due to the inhibition of SUMOylation, consider using another well-characterized SUMOylation inhibitor with a different mechanism of action, such as TAK-981.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a this compound-resistant mutant of SUMO E1. However, due to the allosteric nature of this compound binding, generating such a mutant may be challenging.
-
Monitor the Ubiquitin Pathway: As a control for specificity, you can assess the global ubiquitylation levels in your samples. This compound should not significantly affect the ubiquitin pathway.
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | SUMO-activating enzyme (SAE1/UBA2 or SUMO E1) | [1] |
| Mechanism of Action | Allosteric, covalent, and irreversible inhibitor | [1] |
| In Vitro IC50 | 0.2 µM | [1] |
| Selectivity | >500-fold for SUMOylation over ubiquitylation | [1] |
| Binding Site | Cryptic allosteric pocket on SUMO E1 | [2][3] |
Experimental Protocols
In Vitro SUMOylation Assay with this compound
This protocol provides a general framework for an in vitro SUMOylation assay using recombinant proteins.
1. Reagents:
- Recombinant SUMO E1 (SAE1/UBA2)
- Recombinant SUMO E2 (Ubc9)
- Recombinant SUMO-1, SUMO-2, or SUMO-3
- Substrate protein of interest
- This compound (stock solution in DMSO)
- ATP solution
- SUMOylation reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)
- 2x SDS-PAGE loading buffer
2. Procedure:
- Prepare a master mix of the SUMOylation components (SUMO E1, Ubc9, SUMO protein, and substrate protein) in the reaction buffer on ice.
- Aliquot the master mix into separate reaction tubes.
- To the experimental tubes, add the desired concentration of this compound. To the control tube, add an equivalent volume of DMSO.
- Pre-incubate the reactions at 30°C for 15-30 minutes to allow this compound to bind to SUMO E1.
- Initiate the SUMOylation reaction by adding ATP to a final concentration of 5 mM.
- Incubate the reactions at 30°C or 37°C for 1-3 hours.[6]
- Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
- Boil the samples at 95°C for 5 minutes.
- Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to your substrate protein or a SUMO isoform.
Visualizations
Caption: The SUMOylation signaling pathway.
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for SUMOylation assays with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cytoskeleton.com [cytoskeleton.com]
- 6. activemotif.com.cn [activemotif.com.cn]
Technical Support Center: Minimizing Off-Target Effects of COH000 in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing COH000, a covalent allosteric inhibitor of the SUMO-activating enzyme (SAE). Our goal is to help you minimize off-target effects and ensure the accuracy and reproducibility of your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly specific, irreversible, and allosteric inhibitor of the SUMO-activating enzyme (SAE), which is the E1 enzyme in the SUMOylation pathway. It functions by covalently binding to a cryptic pocket on the SAE, locking the enzyme in an inactive conformation. This prevents the activation of SUMO proteins and their subsequent conjugation to target proteins, a process known as SUMOylation. This compound has demonstrated high selectivity for the SUMOylation pathway over the ubiquitylation pathway.
Q2: What are the known on-target effects of this compound in cancer cells?
A2: Inhibition of SUMOylation by this compound has been shown to decrease the expression of the oncoprotein c-Myc and induce apoptosis in cancer cells. The SUMOylation pathway is known to regulate the stability and activity of numerous proteins involved in cell cycle progression, DNA repair, and signal transduction. Therefore, inhibiting this pathway with this compound can have significant anti-proliferative and pro-apoptotic effects in cancer cells that are dependent on SUMOylation for their survival and growth.
Q3: Has this compound been reported to have off-target effects?
A3: this compound is reported to be a highly selective inhibitor of the SUMO E1 enzyme. However, as with any small molecule inhibitor, the potential for off-target effects cannot be entirely ruled out, especially at high concentrations. It is crucial to perform dose-response experiments and include appropriate controls to distinguish on-target from potential off-target effects. At present, specific off-target activities for this compound have not been extensively documented in publicly available literature, underscoring its high specificity.
Q4: What is the recommended concentration range and incubation time for this compound in cell-based assays?
A4: The optimal concentration and incubation time for this compound are cell-line dependent and should be determined empirically. Based on available data, a starting concentration range of 1-10 µM is often used. Due to its covalent and irreversible nature, shorter incubation times (e.g., 6-24 hours) may be sufficient to achieve sustained inhibition of SUMOylation. It is recommended to perform a time-course and dose-response experiment to determine the minimal effective concentration and duration for your specific cell line and assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death/Toxicity | - Concentration of this compound is too high. - Prolonged incubation time. - Off-target effects at high concentrations. - Cell line is particularly sensitive to SUMOylation inhibition. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration. - Reduce the incubation time. - Use the lowest effective concentration to minimize potential off-target effects. - Include a positive control for apoptosis (e.g., staurosporine) to compare the level of cell death. |
| Inconsistent or No Inhibition of SUMOylation | - Inadequate concentration of this compound. - Insufficient incubation time. - Inactive this compound due to improper storage or handling. - High cell density leading to reduced effective concentration. | - Increase the concentration of this compound. - Increase the incubation time. - Ensure this compound is stored correctly (as per manufacturer's instructions) and prepare fresh dilutions for each experiment. - Optimize cell seeding density to ensure consistent exposure to the inhibitor. |
| Variability Between Replicates | - Uneven cell seeding. - Inaccurate pipetting of this compound. - Edge effects in multi-well plates. | - Ensure a single-cell suspension before seeding and mix gently after seeding to ensure even distribution. - Use calibrated pipettes and perform careful, consistent pipetting. - Avoid using the outer wells of multi-well plates, or fill them with media to maintain humidity and reduce evaporation. |
| Long-lasting Effects After Washout | - Covalent and irreversible binding of this compound to the SUMO E1 enzyme. | - This is an expected outcome due to the mechanism of action of this compound. If you need to study the recovery of SUMOylation, you will need to wait for new protein synthesis. Consider this in your experimental design. |
Data Presentation
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Cancer | ~5 |
| DLD-1 | Colon Cancer | ~5 |
| SW480 | Colon Cancer | ~10 |
| A549 | Lung Cancer | ~10 |
| NCI-H460 | Lung Cancer | ~10 |
| PC-3 | Prostate Cancer | ~10 |
| DU145 | Prostate Cancer | ~10 |
| K562 | Leukemia | ~5 |
| MOLM13 | Leukemia | ~5 |
| MV-4-11 | Leukemia | ~5 |
Note: IC50 values are approximate and can vary depending on the specific assay conditions and cell line passage number. It is recommended to determine the IC50 in your specific experimental system.
Experimental Protocols
Protocol 1: Western Blotting for Detection of Global SUMOylation
Objective: To assess the effect of this compound on global protein SUMOylation in cultured cells.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors, and 20 mM N-ethylmaleimide (NEM) to inhibit de-SUMOylating enzymes.
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SUMO1, anti-SUMO2/3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate or flask and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer containing protease/phosphatase inhibitors and NEM on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Prepare samples with Laemmli sample buffer and heat at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom.
-
Western Blotting: Transfer the proteins to a PVDF membrane. Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (anti-SUMO1 or anti-SUMO2/3 and loading control) overnight at 4°C. Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system. A decrease in the high molecular weight smear upon this compound treatment indicates inhibition of global SUMOylation.
Protocol 2: Cell Viability Assay (WST-1 Assay)
Objective: To determine the effect of this compound on the viability of cultured cells.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) in triplicate. Include wells with untreated cells as a control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
WST-1 Incubation: Add 10 µL of WST-1 reagent to each well. Incubate the plate for 1-4 hours at 37°C in a CO2 incubator. The incubation time should be optimized for your cell line.
-
Absorbance Measurement: Shake the plate gently for 1 minute. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the media-only blank from all readings. Calculate the percentage of cell viability for each concentration relative to the untreated control cells (set as 100% viability). Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Mandatory Visualizations
Caption: The SUMOylation pathway and the inhibitory action of this compound on the E1 activating enzyme (SAE).
Technical Support Center: COH000 Activity Confirmation
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice to confirm the cellular activity of COH000, a potent and specific inhibitor of the SUMO-activating enzyme (SUMO E1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule that acts as an allosteric, covalent, and irreversible inhibitor of the SUMO-activating enzyme (SUMO E1).[1][2][3] The SUMOylation pathway is a critical post-translational modification system that attaches Small Ubiquitin-like Modifier (SUMO) proteins to target proteins, regulating their function, localization, and stability.
This compound does not bind to the active site of SUMO E1. Instead, it targets a cryptic, allosteric pocket on the enzyme.[4][5][6] This binding event induces a conformational change that locks SUMO E1 in an inactive state, preventing the initial activation of SUMO protein and thereby blocking the entire SUMOylation cascade.[4][7] It is highly selective for the SUMO pathway over the related ubiquitin pathway.[1][2][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. Paradoxes of Cellular SUMOylation Regulation: A Role of Biomolecular Condensates? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ubiquitin-activating Enzyme (E1) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Technical Support Center: Improving Reproducibility of Experiments with COH000
Welcome to the technical support center for COH000, a potent and selective inhibitor of the SUMO-activating enzyme (SUMO E1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and troubleshoot common issues to enhance the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a covalent, irreversible, and allosteric inhibitor of the SUMO-activating enzyme (SUMO E1). It binds to a cryptic pocket on the enzyme, distinct from the active site, inducing a conformational change that locks the enzyme in an inactive state. This prevents the initiation of the SUMOylation cascade.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO. It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions as the compound's solubility can be affected by hygroscopic DMSO. For long-term storage, aliquoted stock solutions are stable for up to 2 years at -80°C and up to 1 year at -20°C.[1] Avoid repeated freeze-thaw cycles.
Q3: What is the recommended concentration range for this compound in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell line and the duration of treatment. Based on its in vitro IC50 of 0.2 µM for SUMOylation, a starting concentration range of 0.1 µM to 10 µM is recommended for most cancer cell lines.[1] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How can I verify that this compound is inhibiting SUMOylation in my cells?
A4: The most common method to verify the activity of this compound is to perform a western blot analysis to observe the reduction in global protein SUMOylation. This can be visualized as a decrease in the high molecular weight smear of SUMO-conjugated proteins. A more specific approach is to monitor the SUMOylation status of a known SUMO substrate, such as RanGAP1, which shows a distinct molecular weight shift upon SUMOylation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no inhibition of SUMOylation observed in western blot. | 1. Suboptimal Lysis Buffer: SUMO proteases are highly active and can remove SUMO modifications post-lysis. 2. Ineffective this compound Concentration or Incubation Time: The concentration or duration of treatment may not be sufficient for the specific cell line. 3. Poor Antibody Quality: The SUMO or substrate-specific antibody may not be sensitive enough. | 1. Use a lysis buffer containing SUMO protease inhibitors. A common and effective inhibitor is N-ethylmaleimide (NEM) at a final concentration of 10-20 mM. Add NEM fresh to the lysis buffer immediately before use. 2. Perform a dose-response and time-course experiment. Test a broader range of this compound concentrations (e.g., 0.1 µM to 20 µM) and vary the incubation time (e.g., 4, 8, 12, 24 hours). 3. Validate your antibodies. Use positive and negative controls to ensure the antibody specifically recognizes the SUMOylated form of the protein. |
| High background in western blot for SUMOylated proteins. | 1. Antibody Specificity: The primary or secondary antibody may have non-specific binding. 2. Insufficient Blocking: The membrane may not be adequately blocked. 3. Too much protein loaded. | 1. Optimize antibody concentrations. Titrate both primary and secondary antibodies to find the optimal dilution. 2. Increase blocking time or change blocking agent. Try blocking for a longer duration or switch between non-fat dry milk and bovine serum albumin (BSA). For phospho-specific antibodies, BSA is generally recommended. 3. Load less protein. A typical range is 20-40 µg of total protein per lane. |
| Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo). | 1. Cell Seeding Density: Inconsistent cell numbers at the start of the experiment. 2. This compound Precipitation: The compound may precipitate in the culture medium. 3. Edge Effects in Multi-well Plates: Evaporation from wells on the edge of the plate can lead to variability. | 1. Ensure a single-cell suspension and accurate cell counting. Use a hemocytometer or an automated cell counter. 2. Visually inspect the culture medium after adding this compound. If precipitation is observed, consider preparing a fresh dilution from the stock or using a different solvent, though DMSO is standard. 3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to minimize evaporation from the inner wells. |
| Difficulty in detecting apoptosis after this compound treatment. | 1. Incorrect Time Point: Apoptosis is a dynamic process, and the chosen time point may be too early or too late. 2. Low Concentration of this compound: The concentration may be sufficient to inhibit SUMOylation but not to induce apoptosis. 3. Cell Line Resistance: Some cell lines may be more resistant to apoptosis induced by SUMOylation inhibition. | 1. Perform a time-course experiment. Analyze apoptosis at multiple time points (e.g., 24, 48, 72 hours) after this compound treatment. 2. Increase the concentration of this compound. Refer to dose-response data from viability assays to select concentrations that induce significant cell death. 3. Consider using a combination treatment. this compound may sensitize cells to other apoptotic stimuli. |
Data Presentation
Table 1: In Vitro and Cellular Activity of this compound
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| In Vitro SUMOylation Assay | IC50 | 0.2 µM | - | [1] |
| Cell Viability (Melanoma) | Significant Cytotoxicity | 0-20 µM | B16F10, B16F1, A2058 | [2] |
| Cell Viability (Glioblastoma) | IC50 (Chr-A, similar acting) | 0.475 µM | U251 | [3] |
| Cell Viability (Glioblastoma) | IC50 (Chr-A, similar acting) | 1.77 µM | U87-MG | [3] |
Note: Chr-A is a different compound but is included to provide a reference for IC50 values in glioblastoma cell lines, as direct this compound IC50 values for these specific lines were not available in the searched literature.
Experimental Protocols
Protocol 1: Western Blot for Detecting Inhibition of Global SUMOylation
1. Cell Lysis a. Culture cells to 70-80% confluency and treat with desired concentrations of this compound or vehicle control (DMSO) for the desired time. b. Aspirate the media and wash the cells once with ice-cold PBS. c. Add ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail and freshly added 20 mM N-ethylmaleimide (NEM). d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Western Blotting a. Denature 20-40 µg of protein lysate by adding Laemmli sample buffer and boiling at 95°C for 5 minutes. b. Load the samples onto a 4-15% gradient SDS-PAGE gel and run until the dye front reaches the bottom. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% non-fat dry milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against SUMO-1 or SUMO-2/3 overnight at 4°C. f. Wash the membrane three times with TBST for 5 minutes each. g. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST for 5 minutes each. i. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
Expected Result: A decrease in the high molecular weight smear in the lanes corresponding to this compound-treated samples compared to the vehicle control.
Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
1. Cell Treatment and Harvesting a. Seed cells in a 6-well plate and allow them to adhere overnight. b. Treat cells with various concentrations of this compound or vehicle control for 24-48 hours. c. Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells. d. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
2. Staining a. Wash the cells once with cold PBS. b. Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. c. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. d. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution. e. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. f. Add 400 µL of 1X Annexin V binding buffer to each tube.
3. Flow Cytometry Analysis a. Analyze the samples by flow cytometry within one hour of staining. b. Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates. c. Identify the different cell populations:
- Live cells: Annexin V-negative, PI-negative
- Early apoptotic cells: Annexin V-positive, PI-negative
- Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
Mandatory Visualizations
Caption: The SUMOylation pathway and the inhibitory action of this compound on the SUMO E1 activating enzyme.
Caption: Experimental workflow for assessing SUMOylation inhibition by this compound using western blotting.
Caption: A logical diagram for troubleshooting inconsistent western blot results when using this compound.
References
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of SUMOylation Inhibitors: COH000 vs. TAK-981
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the inhibition of the Small Ubiquitin-like Modifier (SUMO) pathway has emerged as a promising strategy. This guide provides a detailed in vitro comparison of two prominent SUMO-activating enzyme (SAE) inhibitors, COH000 and TAK-981, offering insights into their efficacy and mechanisms of action based on available experimental data.
At a Glance: Quantitative Efficacy Comparison
The following table summarizes the in vitro potency of this compound and TAK-981 from various studies. It is important to note that the experimental conditions and cell lines used may differ between studies, warranting careful interpretation of this comparative data.
| Inhibitor | Assay Type | Target/Cell Line | IC50 / EC50 | Citation |
| This compound | In vitro SUMOylation | - | 0.2 µM (200 nM) | [1] |
| TAK-981 | Thioester Conjugate Inhibition | HCT116 cells | EC50: 5 nM (SUMO-SAE) | [2] |
| Thioester Conjugate Inhibition | HCT116 cells | EC50: 8.5 nM (SUMO-UBC9) | [2] | |
| Cell Viability | OCI-AML3 cells | ~10 nM | [3] | |
| Cell Viability | Various AML cell lines | 2-digit nM range | [3] | |
| ML-792 (TAK-981 analog) | In vitro SUMOylation | SUMO1 | 3 nM | [1] |
| In vitro SUMOylation | SUMO2 | 11 nM | [1] |
Based on the available data, TAK-981 demonstrates significantly higher potency in in vitro settings, with efficacy in the low nanomolar range, compared to this compound's sub-micromolar activity.
Unraveling the Mechanisms: How They Disrupt SUMOylation
Both this compound and TAK-981 target the E1 SUMO-activating enzyme (a heterodimer of SAE1 and SAE2), the crucial first step in the SUMOylation cascade. However, their inhibitory mechanisms are distinct.
This compound is an allosteric, covalent, and irreversible inhibitor. It binds to a cryptic pocket on the SAE, distinct from the active site, inducing a conformational change that locks the enzyme in an inactive state[4][5].
TAK-981 is a mechanism-based inhibitor. It forms a covalent adduct with SUMO, which is then recognized by the SAE. This SUMO-TAK-981 adduct acts as the inhibitory species within the enzyme's catalytic site, preventing the transfer of SUMO to the E2 conjugating enzyme, Ubc9[6].
Experimental Protocols
Below are detailed methodologies for key in vitro experiments cited in the comparison.
In Vitro SUMOylation Inhibition Assay
This assay biochemically assesses the direct inhibitory effect of a compound on the SUMOylation cascade.
Materials:
-
Recombinant SUMO-1/2/3 proteins
-
Recombinant E1 (SAE1/SAE2) and E2 (Ubc9) enzymes
-
Target substrate protein (e.g., RanGAP1)
-
ATP
-
SUMOylation reaction buffer (e.g., 50 mM HEPES, 50 mM MgCl2, 0.5 mM DTT)
-
Test inhibitors (this compound, TAK-981) dissolved in DMSO
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the target protein or SUMO
Procedure:
-
Prepare a reaction mixture containing the SUMOylation buffer, E1 enzyme, E2 enzyme, SUMO protein, and the target substrate.
-
Add varying concentrations of the test inhibitor (or DMSO as a vehicle control) to the reaction tubes.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30-37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using an antibody specific to the target protein to visualize the unmodified and SUMOylated forms.
-
Quantify the band intensities to determine the extent of SUMOylation inhibition and calculate the IC50 value.
Cell Viability Assay (e.g., MTT or WST-1)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an inhibitor.
Materials:
-
Cancer cell line of interest (e.g., HCT116, OCI-AML3)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitors (this compound, TAK-981)
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor (and a vehicle control) for a specified duration (e.g., 48-72 hours).
-
Add the MTT or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Concluding Remarks
Both this compound and TAK-981 are potent inhibitors of the SUMOylation pathway, a critical regulator of cellular processes often dysregulated in cancer. While both target the SUMO E1 activating enzyme, they do so through distinct mechanisms. The available in vitro data suggests that TAK-981 exhibits significantly greater potency than this compound. This guide provides researchers with a comparative overview and foundational experimental protocols to aid in the evaluation and further investigation of these and other SUMOylation inhibitors in the context of cancer drug discovery and development.
References
- 1. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule SUMOylation inhibitor activates antitumor immune responses and potentiates immune therapies in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAK-981, a SUMOylation inhibitor, suppresses AML growth immune-independently - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical Non-Covalent Binding Intermediate for an Allosteric Covalent Inhibitor of the SUMO E1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to SUMO Inhibitors in Cancer Research: COH000 vs. Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
The post-translational modification of proteins by Small Ubiquitin-like Modifiers (SUMOs) has emerged as a critical regulator of cellular processes frequently dysregulated in cancer. This has led to the development of inhibitors targeting the SUMOylation pathway as a promising anti-cancer strategy. This guide provides an objective comparison of COH000, a novel allosteric SUMO-activating enzyme (SAE) inhibitor, with other notable SUMO pathway inhibitors, TAK-981 (subasumstat) and pevonedistat, based on available preclinical and clinical data.
Introduction to SUMOylation and Its Role in Cancer
SUMOylation is a multi-step enzymatic cascade analogous to ubiquitination, involving an E1 activating enzyme (SAE1/SAE2), an E2 conjugating enzyme (Ubc9), and often an E3 ligase.[1][2][3] This process regulates the function of numerous proteins involved in DNA repair, cell cycle control, and signal transduction.[4] Dysregulation of the SUMOylation pathway is observed in many cancers, often correlating with poor prognosis and disease progression.[4][5] Consequently, inhibiting this pathway presents a therapeutic window for cancer treatment.
Mechanism of Action of Key SUMO Inhibitors
This compound is a preclinical, allosteric, covalent, and irreversible inhibitor of the SUMO E1 activating enzyme.[6] It targets a cryptic binding pocket on the SAE, distinct from the active site, locking the enzyme in an inactive conformation.[6][7] This allosteric inhibition is not competitive with ATP or SUMO1.[6]
TAK-981 (subasumstat) is a first-in-class, selective, small-molecule inhibitor of the SUMO-activating enzyme that has entered clinical trials.[8][9] It forms an adduct with SUMO, which then inhibits the SAE, preventing the transfer of SUMO to the E2 conjugating enzyme, Ubc9.[10] A key aspect of TAK-981's mechanism is the induction of a type I interferon (IFN-I) response, which can activate both innate and adaptive anti-tumor immunity.[9][11]
Pevonedistat (MLN4924) is an inhibitor of the NEDD8-activating enzyme (NAE), which is involved in a related ubiquitin-like modification pathway called neddylation.[12] While primarily a NAE inhibitor, pevonedistat has been shown to also impact the SUMOylation pathway, suggesting a potential crosstalk between these two post-translational modification systems.[13] Its anti-cancer effects are primarily attributed to the disruption of cullin-RING ligase activity, leading to the accumulation of tumor-suppressor proteins and subsequent cell cycle arrest and apoptosis.[14]
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies under identical conditions are limited. The following tables summarize available data from various sources to provide a comparative perspective on the in vitro and in vivo activities of these inhibitors.
In Vitro Cytotoxicity
| Inhibitor | Cancer Cell Line | IC50 / EC50 | Reference(s) |
| This compound | Colorectal Cancer | 0.2 µM (in vitro SUMOylation) | [6] |
| TAK-981 | HCT-116 (Colon) | 0.063 µM | [15] |
| OCI-Ly10 (Lymphoma) | 0.004 µM | [15] | |
| Diffuse Large B-cell Lymphoma (DLBCL) cell lines | ~10 nM | [16] | |
| Pevonedistat | Neuroblastoma cell lines | 136–400 nM | [17] |
Note: IC50/EC50 values are highly dependent on the assay conditions and cell lines used, making direct comparisons challenging.
In Vivo Antitumor Activity in Xenograft Models
| Inhibitor | Cancer Model | Dosing Regimen | Outcome | Reference(s) |
| This compound | Colorectal cancer xenograft | Not specified | Excellent anti-tumor activity | [6] |
| TAK-981 | A20 lymphoma syngeneic model | 7.5 mg/kg, twice weekly | Tumor growth inhibition, dependent on IFNAR signaling and CD8+ T cells | [18][19] |
| MM1S-ffGFP multiple myeloma xenograft | 7.5 mg/kg, twice a week | Suppressed tumor growth | [20] | |
| Glioblastoma xenograft | 25 mg/kg, every 3 days for 21 days | Suppressed tumor growth | [15] | |
| Burkitt lymphoma orthotopic xenograft | 25 mg/kg (with 2.5 mg/kg 5-Aza-2') | Significant reduction in tumor outgrowth | [21] | |
| Pevonedistat | Melanoma xenografts | 90 mg/kg, subcutaneously twice daily | Significant tumor growth inhibition | [13] |
| Pancreatic cancer xenografts | Not specified | Decreased cancer cell xenografts | [14] | |
| Neuroblastoma orthotopic xenografts | 50 mg/kg or 100 mg/kg | Decreased tumor weight | [17] |
Clinical Development Status
This compound is currently in the preclinical stage of development.
TAK-981 (subasumstat) has advanced to Phase 1/2 clinical trials for advanced or metastatic solid tumors and relapsed/refractory lymphomas.[8][11] Early results show a manageable safety profile and preliminary signs of anti-tumor activity, with some patients achieving partial responses and stable disease.[8][11] The recommended Phase 2 dose has been proposed as 90 mg twice-weekly.[11]
Pevonedistat has been investigated in numerous clinical trials for both solid tumors and hematologic malignancies.[5][12][22] While it has shown some efficacy in combination with other agents, a Phase III trial in patients with rare leukemias in combination with azacitidine did not meet its primary endpoint.[12]
Experimental Protocols
Detailed experimental protocols are often specific to the laboratory and the particular study. However, a general workflow for assessing the activity of SUMO inhibitors can be outlined.
General In Vitro SUMOylation Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the enzymatic cascade of SUMOylation.
-
Reagents: Recombinant SUMO E1 (SAE1/SAE2), E2 (Ubc9), SUMO-1/2/3 proteins, a substrate protein (e.g., RanGAP1), ATP, and the test inhibitor.
-
Reaction Setup: The components are mixed in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl2, 0.2 mM DTT).[23]
-
Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 1-3 hours).[23][24]
-
Detection: The extent of substrate SUMOylation is detected. This can be achieved through various methods:
-
Western Blotting: Using antibodies specific to the SUMO protein or the substrate to visualize the higher molecular weight SUMOylated species.
-
AlphaScreen Assay: A bead-based proximity assay where GST-tagged SUMO and His-tagged substrate are used. Successful SUMOylation brings the donor and acceptor beads into close proximity, generating a detectable signal.[23]
-
Immunofluorescence: To observe the cellular redistribution of SUMO proteins upon inhibition of SAE in cell-based assays.[25]
-
-
Data Analysis: The intensity of the SUMOylated band or the signal generated is quantified and compared between treated and untreated samples to determine the inhibitory activity (e.g., IC50).
General In Vivo Xenograft Study
This type of study evaluates the anti-tumor efficacy of a SUMO inhibitor in a living organism.
-
Cell Line and Animal Model: A suitable human cancer cell line is chosen and implanted into immunocompromised mice (e.g., NSG or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control (vehicle) and treatment groups. The SUMO inhibitor is administered according to a specific dosing schedule (e.g., intravenously, subcutaneously, once or twice weekly).
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal weight and overall health are also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.
-
Analysis: Tumor growth curves are plotted, and metrics such as tumor growth inhibition (TGI) are calculated. Tumors may also be harvested for pharmacodynamic analysis (e.g., measuring target engagement and downstream pathway modulation).
Visualizing the Landscape of SUMO Inhibition
SUMOylation Signaling Pathway
Caption: The SUMOylation cascade and points of inhibition.
Experimental Workflow for In Vitro SUMOylation Assay
Caption: A generalized workflow for in vitro SUMOylation inhibition assays.
Mechanism of this compound Allosteric Inhibition
Caption: Allosteric inhibition of SUMO E1 by this compound.
Conclusion
This compound, TAK-981, and pevonedistat represent distinct approaches to targeting ubiquitin-like modification pathways in cancer. This compound is a promising preclinical allosteric inhibitor of the SUMO E1 enzyme with demonstrated in vitro and in vivo activity. TAK-981, a direct SUMO E1 inhibitor, has shown early clinical potential, notably through its immunomodulatory effects. Pevonedistat, primarily a NAE inhibitor, also impacts the SUMO pathway and has been extensively studied in the clinic, although with mixed results in later-phase trials.
The choice of inhibitor for further research and development will depend on the specific cancer type, the desired mechanism of action (e.g., direct cytotoxicity versus immune activation), and the potential for combination therapies. The data presented in this guide, while not from direct comparative studies, provides a valuable resource for researchers to make informed decisions in the rapidly evolving field of SUMO inhibitor development. Further head-to-head studies are warranted to definitively establish the relative efficacy and safety of these promising therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. accessscience.com [accessscience.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Phase I Study of the Investigational NEDD8-Activating Enzyme Inhibitor Pevonedistat (TAK-924/MLN4924) in Patients with Advanced Solid Tumors | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Takeda’s pevonedistat fails to meet primary goal in Phase III leukaemia trial [clinicaltrialsarena.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Pevonedistat Suppresses Pancreatic Cancer Growth via Inactivation of the Neddylation Pathway [frontiersin.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. ashpublications.org [ashpublications.org]
- 17. The Anti-Tumor Activity of the NEDD8 Inhibitor Pevonedistat in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A small molecule SUMOylation inhibitor activates antitumor immune responses and potentiates immune therapies in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Inhibition of SUMOylation enhances DNA hypomethylating drug efficacy to reduce outgrowth of hematopoietic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Highly Sensitive Assays for Sumoylation and SUMO-Dependent Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vitro SUMOylation Assay to Study SUMO E3 Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Validating the Anti-Cancer Efficacy of COH000 through siRNA-Mediated SUMO E1 Knockdown: A Comparative Guide
This guide provides a comparative analysis for researchers, scientists, and drug development professionals on validating the anti-cancer effects of COH000, a novel inhibitor of the SUMO-activating enzyme (SUMO E1), by comparing its performance with siRNA-mediated knockdown of SUMO E1. This approach serves to confirm that the therapeutic effects of this compound are directly attributable to its intended target.
Introduction to this compound and the SUMOylation Pathway
Post-translational modifications of proteins are critical regulatory mechanisms in cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] SUMOylation, the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target substrates, is one such modification that is increasingly recognized for its role in tumorigenesis. The SUMOylation cascade is initiated by the SUMO E1 activating enzyme, a heterodimer composed of SAE1 and SAE2 subunits. This pathway is implicated in the progression of various cancers by modulating the function of proteins involved in cell cycle progression, DNA damage repair, and signal transduction.[1]
This compound is a first-in-class, allosteric, covalent, and irreversible inhibitor of the SUMO E1 activating enzyme.[1] It has demonstrated potent anti-proliferative and anti-tumor activity, notably in colorectal cancer models.[1] A key mechanism of its action involves the reduction of c-Myc expression, a well-known oncoprotein frequently overexpressed in cancer.[1]
Rationale for Validation via siRNA Knockdown
To rigorously validate that the anti-cancer effects of a targeted inhibitor like this compound are indeed a result of its interaction with its intended molecular target, a common and effective strategy is to compare its effects with those of genetically silencing the target protein. Small interfering RNA (siRNA) offers a powerful tool for transiently knocking down the expression of specific genes.
The central hypothesis is that if the pharmacological inhibition of SUMO E1 by this compound produces similar cellular phenotypes (e.g., reduced cell viability, increased apoptosis) to the genetic knockdown of SUMO E1 (specifically the SAE2 subunit), it provides strong evidence that this compound's anti-cancer activity is on-target.
Comparative Analysis of SUMO E1 Inhibition: this compound vs. Alternatives
This compound is one of several recently developed inhibitors targeting the SUMO E1 enzyme. Below is a comparison with other notable inhibitors.
| Feature | This compound | TAK-981 (Subasumstat) | ML-792 |
| Mechanism of Action | Allosteric, covalent, irreversible inhibitor of SUMO E1.[1] | Forms a covalent adduct with SUMO, which then inhibits SUMO E1. | Mechanism-based inhibitor that forms a covalent adduct with SUMO catalyzed by SAE. |
| Binding Site | Binds to a cryptic pocket on the Uba2 (SAE2) subunit, distinct from the active site. | Binds to the SUMO E1~SUMO thioester conjugate. | Forms a SUMO-adduct that acts as a competitive inhibitor for SUMO E1. |
| Reported IC50 | 0.2 µM (in vitro SUMOylation)[1] | Not directly reported as a traditional IC50 due to its mechanism. | 3 nM (SAE/SUMO1), 11 nM (SAE/SUMO2) |
| Selectivity | >500-fold for SUMOylation over ubiquitylation.[1] | Highly selective for SUMOylation. | Selective for SUMOylation over Neddylation and Ubiquitylation. |
| Reported Anti-Cancer Activity | Colorectal cancer models.[1] | Solid tumors and lymphomas. | Broad panel of cancer cell lines, particularly effective in MYC-amplified tumors. |
Experimental Data: Pharmacological vs. Genetic Inhibition in Colorectal Cancer
The following tables summarize experimental data on the anti-cancer effects of this compound and siRNA-mediated knockdown of SUMO E1 (SAE2) or its downstream effector, c-Myc, in colorectal cancer cell lines. It is important to note that this data is compiled from different studies, and direct comparisons should be interpreted with caution due to variations in experimental conditions.
Table 1: Anti-Cancer Effects of this compound in Colorectal Cancer Cells
| Cell Line | Treatment | Effect | Quantitative Data | Source(s) |
| Colorectal Cancer Cells | This compound | Reduced c-Myc expression | Data not specified | [1] |
| Colorectal Cancer Cells | This compound | Anti-proliferative activity | Data not specified | [1] |
| HCT116 Xenograft | This compound | Anti-tumor activity | Data not specified | [1] |
Table 2: Anti-Cancer Effects of SUMO E1 (SAE2) and c-Myc siRNA Knockdown in Colorectal Cancer Cells
| Cell Line | Target | Effect | Quantitative Data | Source(s) |
| HCT116, HT29 | SAE2 | Reduced cell viability | Significant decrease after 72 hours | [2] |
| HT-29 | c-Myc | Inhibited proliferation | Significant inhibition observed | [3][4] |
| HT-29 | c-Myc | Induced apoptosis | Significant increase observed | [3][4] |
| DLD-1, HCT116 | c-Myc | Reduced cell viability | Significant reduction | [5] |
| SW480 | c-Myc | Reduced sphere formation frequency | Significant reduction | [6] |
Experimental Protocols
siRNA Knockdown of SUMO E1 (SAE2)
This protocol describes a general procedure for the transient knockdown of SAE2 in a colorectal cancer cell line like HT-29 or HCT116.
Materials:
-
Human SAE2-specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium (e.g., McCoy's 5A or DMEM with 10% FBS)
-
6-well tissue culture plates
-
HT-29 or HCT116 cells
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection. For HT-29 cells, this is typically 1.5 x 10^5 cells per well.
-
Preparation of siRNA-Lipid Complex:
-
For each well, dilute 20 pmol of siRNA (SAE2-specific or control) into 100 µL of Opti-MEM I medium. Mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM I medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the 200 µL of siRNA-lipid complex mixture drop-wise to each well containing cells and medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: After incubation, harvest the cells to assess the knockdown efficiency at the mRNA level (by qRT-PCR) and protein level (by Western blot) using an anti-SAE2 antibody.
-
Phenotypic Assays: At 48-72 hours post-transfection, perform cell viability and apoptosis assays as described below.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
96-well tissue culture plates
-
Cells treated with this compound or transfected with siRNA
-
CellTiter 96 AQueous One Solution Reagent (MTS)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to attach overnight.
-
Treatment:
-
For this compound treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
For siRNA experiments: Perform siRNA transfection in the 96-well plate as per a scaled-down version of the protocol above.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C.
-
MTS Addition: Add 20 µL of CellTiter 96 AQueous One Solution Reagent directly to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of viable cells compared to the vehicle-treated or control siRNA-transfected cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound or transfected with siRNA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in a 6-well plate with this compound or perform siRNA transfection as described previously.
-
Cell Harvesting: After the incubation period, harvest both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant containing any detached cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both stains.
-
Mandatory Visualizations
Caption: The SUMOylation pathway and points of inhibition.
Caption: Workflow for validating this compound's on-target effects.
Caption: Logical framework for on-target validation.
Conclusion
The validation of a targeted anti-cancer agent's mechanism of action is paramount in drug development. The comparison of cellular phenotypes induced by the pharmacological agent this compound with those resulting from the genetic knockdown of its target, SUMO E1, provides a robust method for such validation. The available data, though from separate studies, consistently shows that both approaches lead to decreased proliferation and increased apoptosis in colorectal cancer cell lines, strongly suggesting that this compound exerts its therapeutic effects through the specific inhibition of the SUMOylation pathway. This guide provides the foundational protocols and framework for researchers to perform this critical validation in their own experimental settings.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. The knockdown of c-myc expression by RNAi inhibits cell proliferation in human colon cancer HT-29 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The knockdown of c-myc expression by RNAi inhibits cell proliferation in human colon cancer HT-29 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Orthogonal Assays to Confirm the Mechanism of Action of COH000: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal assays to confirm the mechanism of action of COH000, a covalent allosteric inhibitor of the Small Ubiquitin-like Modifier (SUMO)-activating enzyme (SAE or SUMO E1). We present supporting experimental data for this compound and compare its performance with alternative SUMO E1 inhibitors, TAK-981 and ML-792. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.
Introduction to this compound and the SUMOylation Pathway
This compound is a novel, irreversible inhibitor of the SUMO E1 enzyme, a critical first step in the SUMOylation cascade.[1][2] Unlike many inhibitors that target the enzyme's active site, this compound binds to a cryptic allosteric pocket, inducing a conformational change that locks the enzyme in an inactive state.[3][4] This allosteric mechanism contributes to its high selectivity for SUMOylation over other ubiquitin-like protein modification pathways.[2] The SUMOylation pathway itself is a crucial post-translational modification system that regulates a multitude of cellular processes, including gene expression, DNA repair, and signal transduction.[5][6] Dysregulation of this pathway is implicated in various diseases, particularly cancer, making SUMO E1 an attractive therapeutic target.[2]
Comparative Analysis of SUMO E1 Inhibitors
To objectively evaluate the efficacy and mechanism of this compound, its performance in various assays is compared with two other well-characterized SUMO E1 inhibitors: TAK-981 (also known as subasumstat) and ML-792. Both TAK-981 and ML-792 are mechanism-based inhibitors that form a covalent adduct with SUMO, which then inhibits the SAE.[7][8]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound, TAK-981, and ML-792 across different assays.
| Inhibitor | In Vitro SUMOylation Inhibition (IC50) | Cellular SUMOylation Inhibition (EC50) | Reference(s) |
| This compound | 0.2 µM | Not explicitly reported, but effective at µM concentrations | [1][2] |
| TAK-981 | 0.6 nM | 5 nM (thioester formation), 26.1 nM (global SUMOylation) | [8] |
| ML-792 | 3 nM (SUMO1), 11 nM (SUMO2) | Not explicitly reported, but effective at nM concentrations | [7] |
Table 1: Comparison of in vitro and cellular inhibitory concentrations of this compound, TAK-981, and ML-792.
Orthogonal Assays to Validate Mechanism of Action
A multi-faceted approach employing a series of orthogonal assays is essential to robustly confirm the mechanism of action of a covalent inhibitor like this compound. These assays provide complementary evidence of direct target engagement, pathway inhibition, and the specific molecular interactions involved.
Biochemical Assay: SUMO E1 Thioester Formation Assay
This in vitro assay directly measures the enzymatic activity of SUMO E1, which forms a high-energy thioester bond with SUMO in an ATP-dependent manner. Inhibition of this step is a key indicator of direct engagement with the E1 enzyme.
-
Reaction Setup: In a microcentrifuge tube, combine purified recombinant SUMO E1 (SAE1/SAE2 heterodimer), mature SUMO-1 protein, and the test inhibitor (this compound, TAK-981, or ML-792) at various concentrations in a reaction buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl2).[9][10]
-
Initiation: Initiate the reaction by adding ATP to a final concentration of 1-2 µM.[9]
-
Incubation: Incubate the reaction mixture at 25-37°C for a short duration (e.g., 30 seconds to 20 minutes).[9][11]
-
Quenching: Stop the reaction by adding non-reducing SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE and visualize the formation of the SUMO E1~SUMO-1 thioester adduct (a higher molecular weight band) by staining with a sensitive protein stain like Sypro Ruby or by immunoblotting with an anti-SUMO-1 antibody.[9][12] The intensity of this band will decrease with increasing inhibitor concentration.
Cellular Assay: Immunoblotting for Global SUMOylation
This assay assesses the ability of the inhibitor to penetrate cells and inhibit the SUMOylation pathway in a cellular context, leading to a global reduction in SUMO-conjugated proteins.
-
Cell Culture and Treatment: Plate cells (e.g., HCT116) and allow them to adhere. Treat the cells with varying concentrations of the inhibitor (this compound, TAK-981, or ML-792) or DMSO as a vehicle control for a specified period (e.g., 4-24 hours).[8]
-
Cell Lysis: Wash the cells with PBS and lyse them in a buffer containing SDS and protease inhibitors to preserve the SUMOylation status of proteins. Sonication can be used to shear genomic DNA and reduce viscosity.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
Immunoblotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Probe the membrane with primary antibodies specific for SUMO-1 or SUMO-2/3.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system. A reduction in the high molecular weight smear of SUMO-conjugated proteins indicates inhibition of the SUMOylation pathway.[13][14][15][16][17]
-
Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[18][19][20][21][22]
-
Cell Treatment: Treat intact cells with the inhibitor or vehicle control for a defined period to allow for target engagement.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).[18]
-
Lysis and Separation: Cool the samples, lyse the cells, and separate the soluble fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation.
-
Detection: Analyze the amount of soluble SUMO E1 in the supernatant by immunoblotting or other sensitive protein detection methods like ELISA or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.
Biophysical Assay: Mass Spectrometry for Covalent Adduct Confirmation
Mass spectrometry provides direct evidence of the covalent modification of the target protein by the inhibitor. This is a crucial assay for validating the mechanism of irreversible inhibitors like this compound.[23][24][25][26]
-
Incubation: Incubate the purified SUMO E1 enzyme with an excess of the covalent inhibitor.
-
Sample Preparation: Remove the unbound inhibitor by methods such as dialysis or size-exclusion chromatography. The protein sample can then be analyzed intact (top-down proteomics) or digested with a protease like trypsin (bottom-up proteomics).
-
Mass Spectrometry Analysis:
-
Intact Protein Analysis: Analyze the intact protein-inhibitor complex by LC-MS. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent binding.
-
Peptide Analysis: For bottom-up analysis, the digested peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS). This allows for the identification of the specific peptide and even the exact amino acid residue (in this case, a cysteine) that is covalently modified by the inhibitor.
-
Visualizing the Mechanism and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the SUMOylation pathway, the mechanism of this compound, and the workflows of the key orthogonal assays.
Caption: The SUMOylation Pathway.
Caption: Mechanism of Action of this compound.
Caption: Orthogonal Assay Workflow.
Conclusion
The comprehensive validation of this compound's mechanism of action requires a combination of biochemical, cellular, and biophysical assays. The data presented in this guide, comparing this compound with other SUMO E1 inhibitors, highlights its distinct allosteric and covalent mode of inhibition. The detailed experimental protocols and illustrative diagrams serve as a valuable resource for researchers in the field of drug discovery and development, enabling the rigorous assessment of this and other novel therapeutic agents targeting the SUMOylation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small molecule SUMOylation inhibitor activates antitumor immune responses and potentiates immune therapies in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Active site remodeling accompanies thioester bond formation in the SUMO E1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. Purification of SUMO conjugating enzymes and kinetic analysis of substrate conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Detection of Sumoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.cn [abcam.cn]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Common Methods for Protein SUMOylation Detection | MtoZ Biolabs [mtoz-biolabs.com]
- 17. 2.4. Immunoblotting and Immunoprecipitation (IP) [bio-protocol.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. annualreviews.org [annualreviews.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 24. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Technologies for Direct Detection of Covalent Protein–Drug Adducts [mdpi.com]
side-by-side comparison of COH000 and ML-792 SUMO inhibitors
A Comparative Guide to SUMO Inhibitors: COH000 vs. ML-792
The Small Ubiquitin-like Modifier (SUMO) pathway is a critical post-translational modification system that regulates a vast array of cellular processes, including DNA damage repair, cell cycle progression, and transcriptional regulation.[1] Dysregulation of this pathway is implicated in numerous diseases, particularly cancer, making it a compelling target for therapeutic intervention.[2][3] The initiation of SUMOylation is catalyzed by the SUMO-activating enzyme (SAE or SUMO E1), a heterodimer composed of SAE1 and SAE2 subunits.[4][5]
This guide provides a side-by-side comparison of two prominent, synthetic inhibitors of the SUMO E1 enzyme: this compound and ML-792. Both molecules are instrumental tools for researchers studying the biological roles of SUMOylation and represent distinct classes of inhibitors with unique mechanisms and potencies.
The SUMOylation Pathway
SUMOylation is a multi-step enzymatic cascade analogous to ubiquitylation.[1] It begins with the ATP-dependent activation of a SUMO protein by the E1 activating enzyme (SAE). The activated SUMO is then transferred to the E2 conjugating enzyme, Ubc9. Finally, with the help of an E3 ligase, SUMO is covalently attached to a lysine residue on a target protein.[5] This modification is reversible and is counteracted by SUMO-specific proteases (SENPs).[4]
Mechanism of Action: this compound
This compound is a covalent, irreversible, and allosteric inhibitor of the SUMO E1 enzyme.[2][6] Unlike inhibitors that target the enzyme's active site, this compound binds to a previously hidden, or "cryptic," allosteric pocket.[7] This site is located away from the ATP-binding and catalytic sites.[8] this compound forms a covalent bond with a specific cysteine residue (Cys30) on the Uba2 (SAE2) subunit.[7][8] This binding event induces significant conformational changes, locking the enzyme in an inactive state where the active site is disassembled, thereby preventing SUMO adenylation.[7] Because it does not compete with ATP or SUMO, its inhibitory action is distinct from that of active-site inhibitors.[6][8]
Mechanism of Action: ML-792
ML-792 is a potent and selective mechanism-based inhibitor of the SUMO E1 enzyme.[9][10] Its mechanism is similar to that of pevonedistat, an inhibitor of the related NEDD8-activating enzyme (NAE).[4] ML-792 acts as an ATP mimic and is processed by the SAE enzyme itself.[4][11] In an ATP-dependent reaction catalyzed by SAE, ML-792 forms a covalent adduct with the SUMO protein.[4][12] This SUMO-inhibitor adduct effectively hijacks the SUMO protein, preventing its transfer to the E2 enzyme and halting the entire downstream pathway.[5]
Quantitative Data Comparison
The primary differences in the profiles of this compound and ML-792 lie in their potency and mechanism of action. ML-792 operates in the low nanomolar range, making it significantly more potent than this compound.[5][13]
| Feature | This compound | ML-792 |
| Target | SUMO E1 (SAE) | SUMO E1 (SAE) |
| Mechanism Type | Covalent, Allosteric, Irreversible[2][6] | Mechanism-based, Covalent[4][9] |
| Binding Site | Cryptic allosteric pocket on Uba2 (SAE2) subunit[7][8] | ATP-binding site[11] |
| Inhibitory Action | Locks SAE in an inactive conformation[7] | Forms a covalent adduct with SUMO protein[4] |
| IC50 (in vitro) | 200 nM (0.2 µM) for SUMOylation[2][6] | 3 nM for SAE/SUMO1; 11 nM for SAE/SUMO2[4][9][13] |
| Selectivity | >500-fold for SUMOylation vs. Ubiquitylation[2][6] | Highly selective vs. NAE (>32 µM) and UAE (>100 µM)[4][13] |
Experimental Protocols
IC50 Determination via In Vitro SUMOylation Assay
The half-maximal inhibitory concentration (IC50) is a measure of an inhibitor's potency.[14] It can be determined by measuring the activity of the SAE enzyme across a range of inhibitor concentrations.
Objective: To determine the concentration of this compound or ML-792 required to inhibit 50% of SAE enzymatic activity.
Materials:
-
Recombinant human SAE1/SAE2 enzyme
-
Recombinant human SUMO1 or SUMO2 protein
-
Recombinant human Ubc9 (E2) enzyme
-
ATP solution
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound and ML-792 stock solutions (in DMSO)
-
Detection reagent (e.g., anti-SUMO antibody for Western blot, or fluorescently-labeled SUMO)
-
96-well plates
Workflow:
Procedure:
-
Preparation: Prepare serial dilutions of this compound or ML-792 in assay buffer. A typical starting concentration might be 100 µM, diluted down in 10 steps. Prepare a vehicle control using DMSO.
-
Reaction Setup: In each well of a 96-well plate, add the SAE enzyme, SUMO protein, Ubc9, and the serially diluted inhibitor or vehicle control.
-
Pre-incubation: Allow the plate to incubate for a short period to permit the inhibitor to bind to the enzyme.
-
Initiation: Start the enzymatic reaction by adding a solution of ATP to each well.
-
Reaction Incubation: Incubate the plate at 37°C to allow the SUMOylation cascade to proceed.
-
Termination: Stop the reaction. For Western blot analysis, this is typically done by adding SDS-PAGE loading buffer.
-
Detection: Analyze the reaction products. A common method is to use Western blotting with an antibody against SUMO to detect the amount of Ubc9-SUMO thioester formed.
-
Analysis: Quantify the signal for the Ubc9-SUMO product in each lane/well. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
IC50 Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[15]
Target Engagement via Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a compound engages its target within a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[16][17]
Objective: To confirm that this compound and ML-792 bind to and stabilize the SAE enzyme in intact cells.
Materials:
-
Cultured cells (e.g., HCT116)
-
This compound and ML-792
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Cell scrapers
-
PCR tubes or similar small-volume tubes
-
Thermal cycler or heating blocks
-
Apparatus for cell lysis (e.g., freeze-thaw cycles, sonicator)
-
Centrifuge
-
Equipment for protein detection (SDS-PAGE and Western blot materials)
-
Antibody against SAE2 subunit
Workflow:
Procedure:
-
Cell Treatment: Culture cells to confluency. Treat one set of cells with the inhibitor (e.g., 1 µM this compound or 50 nM ML-792) and another with DMSO for a set time (e.g., 1-4 hours).
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspensions from both the inhibitor-treated and vehicle-treated groups into separate PCR tubes. Heat these tubes across a range of temperatures (e.g., from 45°C to 69°C in 3°C increments) for 3-5 minutes, leaving one aliquot from each group at room temperature as a control.[16]
-
Lysis: Lyse the cells to release intracellular proteins. This is often done by repeated freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.
-
Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of the SAE2 subunit remaining in the soluble fraction for each temperature point using Western blotting.
-
Result Interpretation: Plot the amount of soluble SAE2 (relative to the unheated control) against temperature for both the vehicle- and inhibitor-treated samples. A shift of the melting curve to higher temperatures for the inhibitor-treated sample indicates that the compound bound to and stabilized the SAE enzyme, confirming target engagement.[16][17]
References
- 1. Current Status of SUMOylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Inhibitors targeting the SUMOylation pathway: A patent review 201...: Ingenta Connect [ingentaconnect.com]
- 4. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Probing the roles of SUMOylation in cancer cell biology by using a selective SAE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. IC50 - Wikipedia [en.wikipedia.org]
- 15. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to SUMOylation Inhibitors: In Vivo Efficacy of COH000 vs. TAK-981
For researchers and drug development professionals navigating the landscape of novel cancer therapeutics, inhibitors of the SUMOylation pathway have emerged as a promising class of agents. This guide provides a comparative analysis of the in vivo efficacy of two key SUMOylation inhibitors, COH000 and TAK-981 (subasumstat), based on available preclinical data.
Mechanism of Action: Targeting the SUMOylation Cascade
SUMOylation is a critical post-translational modification process where Small Ubiquitin-like Modifier (SUMO) proteins are covalently attached to target proteins.[1][2][3][4] This process, crucial for regulating protein function and cellular processes, involves a sequential enzymatic cascade initiated by the SUMO-activating enzyme (E1), followed by a SUMO-conjugating enzyme (E2), and often a SUMO ligase (E3).[1][2][3] Dysregulation of SUMOylation has been implicated in the pathogenesis of various cancers.[5]
Both this compound and TAK-981 disrupt this pathway by targeting the E1 activating enzyme, albeit through different mechanisms.
-
This compound is an allosteric, covalent, and irreversible inhibitor of the SUMO-activating enzyme (SAE).[5][6] It binds to a cryptic pocket on the enzyme, distinct from the active site, inducing a conformational change that locks the enzyme in an inactive state.[7][8] This allosteric inhibition is highly selective for SUMOylation over ubiquitylation.[5]
-
TAK-981 (subasumstat) is a selective inhibitor of the SUMO-activating enzyme.[9][10] It forms an irreversible adduct with SUMO proteins when they are bound to the E1 enzyme, preventing the transfer of SUMO to its substrates.[11] A key mechanism of its anti-tumor activity is the reactivation of type I interferon (IFN1) signaling, which in turn stimulates anti-tumor immune responses.[9][11]
In Vivo Efficacy: A Comparative Summary
While direct head-to-head in vivo studies are not extensively reported in the available literature, individual studies provide valuable insights into the anti-tumor efficacy of both compounds in various animal models.
| Compound | Animal Model | Cancer Type | Dosing Regimen | Key Efficacy Outcomes |
| This compound | Mice | Xenograft Colorectal Cancer | Not specified | Showed excellent anti-tumor activity.[5] |
| TAK-981 | BALB/c Mice | Syngeneic A20 Lymphoma | 7.5 mg/kg twice weekly | Dose-dependent suppression of tumor growth, including two complete regressions at the highest dose.[9] |
| TAK-981 | Immune-competent BALB/c Mice | Syngeneic A20 Lymphoma | Not specified | Demonstrated antitumor activity, including complete tumor regression.[10] |
| TAK-981 | Immune-competent Mice | Syngeneic CT26 and MC38 Tumors | Not specified | Improved survival when combined with anti-PD1 or anti-CTLA4 antibodies.[9] |
| TAK-981 | NSG Mice | Human AML Xenograft | Not specified | Significantly prolonged survival, indicating immune-independent anti-leukemic activity.[12] |
| TAK-981 | Immune-competent Mice | Syngeneic Mouse Tumors | Not specified | Resulted in antitumor activity, including complete remissions, and a sustained, protective antitumor immune response.[13][14] |
| TAK-981 | Orthotopic PDAC Mouse Model | Pancreatic Ductal Adenocarcinoma | Not specified | Combination with TIGIT inhibition significantly prolonged survival, with 40% of mice showing complete response.[15] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are generalized protocols based on the available information.
General In Vivo Efficacy Study Protocol
-
Animal Models and Cell Lines: Studies typically utilize immunodeficient mice (e.g., NOD-SCID, NSG) for human tumor xenografts or immune-competent syngeneic mouse models (e.g., BALB/c) to evaluate the role of the immune system.[9][12] The choice of cell line corresponds to the cancer type being investigated (e.g., A20 lymphoma, MC38 colon adenocarcinoma).[9]
-
Tumor Implantation: Tumor cells are implanted subcutaneously or orthotopically into the mice.[16] For subcutaneous models, tumors are generally inoculated on the flank.[16]
-
Drug Administration: Once tumors reach a specified volume, animals are randomized into treatment and control groups. The compounds are administered via routes such as intravenous infusion or subcutaneous injection at specified doses and schedules (e.g., twice weekly).[9][13]
-
Efficacy Assessment: Tumor growth is monitored regularly by measuring tumor volume.[16] Primary efficacy endpoints often include tumor growth inhibition and overall survival.[12][16] Body weight is also monitored as an indicator of toxicity.[9]
-
Immunophenotyping: In studies involving immunocompetent mice, tumor-infiltrating lymphocytes (TILs) and other immune cells in the tumor microenvironment and peripheral blood are often analyzed by flow cytometry to understand the immunological effects of the treatment.[9]
Visualizing the Mechanisms and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the SUMOylation pathway and a typical experimental workflow for in vivo efficacy studies.
Caption: The SUMOylation pathway and points of inhibition by this compound and TAK-981.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. portlandpress.com [portlandpress.com]
- 3. accessscience.com [accessscience.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 9. A small molecule SUMOylation inhibitor activates antitumor immune responses and potentiates immune therapies in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. ashpublications.org [ashpublications.org]
- 12. TAK-981, a SUMOylation inhibitor, suppresses AML growth immune-independently - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
Assessing the Off-Target Profile of COH000: A Comparative Guide to SUMOylation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target activity of COH000, a novel inhibitor of the SUMO-activating enzyme (SAE), against other prominent SUMOylation inhibitors, TAK-981 (subasumstat) and ML-792. While the initial inquiry focused on off-target kinase activity, it is crucial to clarify that this compound's primary mechanism of action is the inhibition of the SUMOylation cascade, a distinct post-translational modification pathway from phosphorylation. This guide will therefore focus on the selectivity of these inhibitors for the SUMO E1 enzyme versus other ubiquitin-like modifier (Ubl) activating enzymes.
Executive Summary
This compound is an allosteric, covalent, and irreversible inhibitor of the SUMO-activating enzyme (SAE or SUMO E1) with high selectivity for SUMOylation over ubiquitylation.[1][2] Unlike TAK-981 and ML-792, which are mechanism-based inhibitors that form a covalent adduct with SUMO, this compound binds to a cryptic, allosteric site on the SAE enzyme, locking it in an inactive conformation.[3][4] This unique mechanism contributes to its high specificity. This guide presents a detailed comparison of the selectivity profiles, mechanisms of action, and the experimental protocols used to assess the off-target activities of these three SUMOylation inhibitors.
Data Presentation: Quantitative Comparison of SUMO E1 Inhibitors
The following table summarizes the available quantitative data on the potency and selectivity of this compound, TAK-981, and ML-792 against their primary target, SUMO E1 (SAE), and other E1 activating enzymes for ubiquitin (UAE) and NEDD8 (NAE).
| Inhibitor | Target | IC50 | Selectivity vs. UAE (Ubiquitin E1) | Selectivity vs. NAE (NEDD8 E1) | Mechanism of Action |
| This compound | SUMO E1 (SAE) | 0.2 µM[1] | >500-fold[1] | Not explicitly quantified | Allosteric, covalent, irreversible[1][2] |
| TAK-981 | SUMO E1 (SAE) | 0.6 nM[5] | Highly selective (IC50 not specified)[5] | Highly selective (IC50 not specified)[5] | Mechanism-based, forms SUMO-adduct[6][7] |
| ML-792 | SUMO E1 (SAE) | 3 nM (SUMO1), 11 nM (SUMO2) | >100 µM | >32 µM | Mechanism-based, forms SUMO-adduct |
Mandatory Visualization
Signaling Pathway: The SUMOylation Cascade
The following diagram illustrates the enzymatic cascade of SUMOylation, which is the primary target of this compound and its alternatives.
Caption: The SUMOylation cascade involves the activation of SUMO by the E1 enzyme (SAE), transfer to the E2 enzyme (Ubc9), and subsequent conjugation to a target protein, often with the help of an E3 ligase. This process is reversed by SENP proteases.
Experimental Workflow: In Vitro SUMOylation Assay
This diagram outlines the general workflow for an in vitro assay to assess the activity of SUMOylation inhibitors.
Caption: A typical in vitro SUMOylation assay involves combining recombinant enzymes and substrates with a test inhibitor, followed by incubation and detection of the SUMOylated target protein by Western blot.
Experimental Protocols
In Vitro SUMOylation Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the SUMO-activating enzyme (SAE).
Materials:
-
Recombinant human SUMO-1 or SUMO-2 protein
-
Recombinant human SAE1/SAE2 (SUMO E1) heterodimer
-
Recombinant human Ubc9 (SUMO E2)
-
Target protein (e.g., RanGAP1)
-
ATP solution
-
Assay buffer (e.g., 50 mM HEPES, 50 mM MgCl2, 0.5 mM DTT)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Anti-SUMO-1 or Anti-SUMO-2/3 antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant SUMO protein, SAE1/SAE2, Ubc9, and the target protein.
-
Add varying concentrations of the test inhibitor (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the reaction by adding a final concentration of ATP (e.g., 100 µM).
-
Incubate the reaction at 30-37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking agent.
-
Incubate the membrane with a primary antibody specific for the SUMO protein.
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
-
Detect the SUMOylated protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of inhibition at each inhibitor concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
E1-E2 Transthiolation Assay (for Selectivity Profiling)
Objective: To assess the selectivity of an inhibitor against different E1 activating enzymes (e.g., SAE, UAE, NAE).
Principle: This assay measures the transfer of a ubiquitin-like protein (Ubl) from the E1 enzyme to the E2 enzyme. Inhibition of the E1 enzyme will block this transfer. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method for this assay.[5]
General Procedure:
-
Set up parallel reactions for each E1-E2 pair to be tested (e.g., SAE-Ubc9, UAE-Ube2D1, NAE-Ube2M).
-
Each reaction will contain the respective recombinant E1 enzyme, fluorescently labeled E2 enzyme, biotinylated Ubl, ATP, and the test inhibitor at various concentrations.
-
After incubation, a streptavidin-conjugated HTRF donor and an anti-fluorescent tag HTRF acceptor are added.
-
The HTRF signal is measured, which is proportional to the amount of Ubl transferred to the E2 enzyme.
-
The IC50 values for the inhibitor against each E1 enzyme are calculated to determine its selectivity profile.
Conclusion
This compound demonstrates a distinct mechanism of action as an allosteric inhibitor of the SUMO-activating enzyme, which contributes to its high selectivity for the SUMOylation pathway over the ubiquitylation pathway.[1][5] In comparison, TAK-981 and ML-792, while also potent and selective SUMOylation inhibitors, operate through a mechanism-based approach involving the formation of a SUMO-adduct. The data presented in this guide highlights the importance of comprehensive selectivity profiling against other ubiquitin-like modifier pathways to fully characterize the off-target potential of novel therapeutic agents targeting the SUMOylation cascade. The provided experimental protocols offer a foundational methodology for researchers to conduct such comparative assessments in their own laboratories.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Critical Non-Covalent Binding Intermediate for an Allosteric Covalent Inhibitor of the SUMO E1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule SUMOylation inhibitor activates antitumor immune responses and potentiates immune therapies in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sumoylation Inhibitor TAK-981 - Definition (v1) by National Cancer Institute | Qeios [qeios.com]
- 7. TAK-981 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Navigating Resistance to COH000: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to novel therapeutics is paramount for advancing cancer treatment. This guide provides a comparative analysis of the preclinical data on COH000, a covalent allosteric inhibitor of the SUMO-activating enzyme (SAE), and its alternatives, with a focus on potential resistance mechanisms, experimental data, and detailed protocols to facilitate further investigation.
This compound is an irreversible inhibitor of the SUMO-activating enzyme (SAE), a critical component of the SUMOylation pathway, which is often dysregulated in cancer. By forming a covalent bond with a cryptic pocket on the SAE1 subunit, this compound allosterically inhibits the enzyme's activity, leading to anti-tumor effects. It has shown particular promise in preclinical models of colorectal cancer. However, as with any targeted therapy, the development of resistance is a significant clinical challenge. While direct studies on resistance to this compound are currently lacking in the published literature, insights can be drawn from studies on other SUMOylation inhibitors and general mechanisms of drug resistance in cancer.
Comparison of Preclinical Efficacy and Resistance Mechanisms
This section compares this compound with other notable SUMO E1 inhibitors, TAK-981 (Subasumstat) and ML-792, for which more data on resistance and efficacy are available.
| Feature | This compound | TAK-981 (Subasumstat) | ML-792 |
| Mechanism of Action | Covalent allosteric inhibitor of SUMO-activating enzyme (SAE).[1][2] | Mechanism-based inhibitor of SAE, forming a SUMO-inhibitor adduct. | Mechanism-based inhibitor of SAE.[3] |
| Reported IC50 Values | 0.2 µM (in vitro SUMOylation assay).[4] | Nanomolar range in various cancer cell lines (e.g., 2-digit nM in AML cell lines).[5] | Nanomolar potency in cellular assays.[3] |
| Preclinical In Vivo Efficacy | Demonstrates anti-tumor activity in colorectal cancer xenograft models.[4] | Shows tumor growth inhibition in multiple myeloma and acute myeloid leukemia xenograft models.[5][6] Induces an anti-tumor immune response.[6] | Reduces cancer cell proliferation.[3] |
| Known/Hypothesized Resistance Mechanisms | Not yet reported. Hypothesized mechanisms include upregulation of drug efflux pumps (e.g., ABCB1) and alterations in pathways downstream of SUMOylation, similar to other SUMO inhibitors. | Loss of function in NFκB, TP53, and DNA damage response pathways identified in a CRISPR screen. | Upregulation of the drug efflux pump ABCB1 has been shown to confer resistance in ovarian cancer models.[5] |
| Sensitivity in MYC-driven Cancers | Reduces c-Myc expression.[4] | MYC-amplified tumors show increased sensitivity. | Induction of the MYC oncogene increases sensitivity.[3] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes discussed, the following diagrams are provided in Graphviz DOT language.
SUMOylation Pathway and Inhibition by this compound
Caption: The SUMOylation cascade and the point of inhibition by this compound.
Experimental Workflow for Investigating this compound Resistance
Caption: A workflow for generating and characterizing this compound-resistant cancer cell lines.
Detailed Experimental Protocols
To facilitate research into this compound resistance, this section provides detailed methodologies for key experiments.
Generation of this compound-Resistant Cancer Cell Lines
Objective: To develop cancer cell lines with acquired resistance to this compound for mechanistic studies.
Protocol:
-
Initial IC50 Determination: Culture the parental cancer cell line (e.g., HCT116) and determine the initial half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay (see Protocol 2).
-
Chronic Exposure: Begin by treating the parental cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner, for example, by doubling the concentration at each step.
-
Selection of Resistant Population: Continue this process of dose escalation and cell recovery for several months. The goal is to select for a population of cells that can proliferate in the presence of a high concentration of this compound (e.g., 5-10 times the initial IC50).
-
Clonal Isolation: Isolate single-cell clones from the resistant population by limiting dilution or cell sorting to establish stable, monoclonal resistant cell lines.
-
Characterization: Confirm the resistant phenotype by re-evaluating the IC50 of this compound in the resistant clones compared to the parental cell line. The resistant cell line should exhibit a significantly higher IC50.
Cell Viability Assay (MTT Assay)
Objective: To quantify the cytotoxic or cytostatic effects of this compound and determine the IC50.
Materials:
-
96-well plates
-
Cancer cell lines (parental and resistant)
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plates for a period that allows for at least two cell doublings (typically 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using non-linear regression analysis.
Detection of Protein SUMOylation by Immunoblotting
Objective: To assess the global levels of SUMOylated proteins in response to this compound treatment.
Materials:
-
Parental and this compound-resistant cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors and N-ethylmaleimide (NEM) to inhibit de-SUMOylating enzymes.
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SUMO1, anti-SUMO2/3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Wash the cells with ice-cold PBS and lyse them in lysis buffer containing NEM.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-SUMO2/3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the high molecular weight smear, which represents SUMOylated proteins, indicates inhibition of SUMOylation.
By providing this comparative data and detailed experimental framework, this guide aims to empower researchers to effectively investigate the mechanisms of resistance to this compound and contribute to the development of more durable cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. TAK-981, a SUMOylation inhibitor, suppresses AML growth immune-independently - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule SUMOylation inhibitor activates antitumor immune responses and potentiates immune therapies in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: COH000 in Combination with Chemotherapy
For Immediate Release
DUARTE, Calif. – In the ongoing battle against cancer, researchers are increasingly turning to combination therapies to enhance treatment efficacy and overcome resistance. A promising agent in this arena is COH000, a novel, irreversible, and allosteric inhibitor of the SUMO-activating enzyme (SAE).[1][2] Preclinical evidence is beginning to emerge, suggesting that this compound and similar SUMO E1 inhibitors could work synergistically with other anti-cancer agents, opening new avenues for therapeutic development. This guide provides a comprehensive overview of the current understanding of this compound's synergistic potential, supported by available experimental data and detailed methodologies.
Mechanism of Action: A Unique Approach to Cancer Therapy
This compound distinguishes itself by targeting a cryptic binding pocket on the SUMO E1 enzyme, distinct from the active site.[2] This allosteric inhibition locks the enzyme in an inactive conformation, effectively shutting down the SUMOylation pathway.[2] The SUMOylation process, a post-translational modification, is frequently dysregulated in various cancers and plays a crucial role in cellular processes such as cell cycle progression, DNA repair, and apoptosis.[1][3] By inhibiting this pathway, this compound has demonstrated potent anti-tumor effects in colorectal cancer models.[2]
Synergistic Effects with Polyamine Synthesis Inhibitors: A New Frontier
Recent preclinical studies on covalent allosteric inhibitors (CAIs) of SUMO E1, which share a similar mechanism with this compound, have unveiled a synergistic relationship with inhibitors of polyamine synthesis.[4][5] Polyamines are essential for cell growth, and their biosynthesis is often upregulated in cancer.
A pivotal study demonstrated that the inhibition of SUMO E1 by these CAIs leads to a decrease in the SUMOylation of methionine adenosyltransferase 2A (MAT2A). This, in turn, unexpectedly stimulates polyamine synthesis.[4][6] This compensatory upregulation of polyamines suggests a vulnerability that can be exploited. Indeed, when combined with a polyamine synthesis inhibitor, these SUMO E1 CAIs exhibited a synergistic effect in inhibiting the growth of T47D breast cancer cells.[4][6]
Quantitative Data from a Preclinical Study
While specific data for this compound in this combination is not yet published, the findings from mechanistically similar SUMO E1 CAIs provide a strong rationale for such a therapeutic strategy. The following table summarizes the conceptual findings of the synergistic interaction.
| Cell Line | Drug Combination | Effect | Implication |
| T47D (Breast Cancer) | SUMO E1 CAI + Polyamine Synthesis Inhibitor | Synergistic inhibition of cell proliferation | Targeting the compensatory polyamine synthesis pathway enhances the anti-cancer effect of SUMO E1 inhibition. |
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of synergy, it is crucial to understand the involved signaling pathway and the experimental workflow used to identify and validate these effects.
Caption: Signaling pathway of this compound-like compounds and polyamine synthesis inhibitors.
The experimental workflow to determine such synergistic effects typically involves a multi-step process.
Caption: Experimental workflow for assessing drug synergy.
Detailed Experimental Protocols
A generalized protocol for assessing the in vitro synergy between a SUMO E1 inhibitor and a chemotherapy agent is as follows:
1. Cell Culture and Reagents:
-
Human cancer cell lines (e.g., T47D for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
This compound (or a similar SUMO E1 inhibitor) and the selected chemotherapy agent are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
2. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
A dose-response matrix is created with serial dilutions of each drug individually and in combination at fixed ratios.
-
After a 72-hour incubation period, the CellTiter-Glo® reagent is added to each well.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.
3. Synergy Analysis:
-
The dose-response data is analyzed using software like CompuSyn to calculate the Combination Index (CI).
-
A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
4. Western Blot Analysis:
-
Cells are treated with the inhibitors for a specified time, then lysed.
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against specific proteins of interest (e.g., SUMO-1, MAT2A) and a loading control (e.g., β-actin), followed by secondary antibodies.
-
Protein bands are visualized to assess changes in protein expression and SUMOylation status.
Future Directions and Broader Implications
The exploration of this compound's synergistic potential is still in its early stages. While the synergy with polyamine synthesis inhibitors is a significant finding, further research is needed to investigate its efficacy in combination with traditional chemotherapy agents such as DNA-damaging agents and topoisomerase inhibitors. The general principle of targeting cellular pathways that are activated as a compensatory response to initial drug treatment is a promising strategy in oncology. As our understanding of the intricate cellular effects of SUMOylation inhibition grows, so too will the opportunities to design rational and effective combination therapies that can improve patient outcomes.
References
- 1. Current Status of SUMOylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Targeting the SUMO Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. SUMO E1 covalent allosteric inhibitors upregulate polyamine synthesis via the MAT2A-AdoMetDC axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling of COH000: A Guide for Laboratory Professionals
Disclaimer: The following guide pertains to "COH000," a designation for a novel or proprietary chemical compound with currently unknown specific hazard data. As such, this document is constructed upon the precautionary principle, treating this compound as a substance with potential for high toxicity and other hazards. The recommendations provided are based on best practices for handling potent and unknown research chemicals. It is imperative to supplement this guidance with a thorough risk assessment based on any available data for this compound or structurally similar compounds.[1][2][3]
This guide is intended for researchers, scientists, and drug development professionals, offering essential, immediate safety and logistical information for the handling and disposal of this compound. The procedural, step-by-step guidance aims to directly address key operational questions, fostering a culture of safety and building trust in laboratory practices.
I. Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to hazardous chemicals.[4][5] For this compound, a substance of unknown toxicity, a comprehensive PPE strategy is mandatory. The minimum required PPE should be supplemented based on the specific procedures and assessed risks.[6]
Table 1: Recommended Personal Protective Equipment for this compound
| Task/Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[6] | Double-gloving with compatible nitrile or neoprene gloves.[7][8] Check manufacturer's glove compatibility charts. | Flame-resistant lab coat, fully buttoned.[7][8] | Not typically required if handled in a certified chemical fume hood. |
| High-Volume Handling or Splash Risk (e.g., pouring, mixing large quantities) | Chemical splash goggles and a full-face shield.[6][9] | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber, Viton) over inner nitrile gloves.[6] | Chemical-resistant apron or disposable coveralls over a lab coat.[7][10] | Required if there is a risk of aerosol generation outside of a fume hood. A NIOSH-approved respirator with appropriate cartridges should be used.[7][8] |
| Working with Potentially Explosive or Reactive Forms of this compound | Chemical splash goggles, face shield, and a blast shield.[2] | Appropriate chemical-resistant gloves. | Flame-resistant lab coat and potentially specialized protective clothing. | As determined by risk assessment. |
| Emergency Spill Response | Chemical splash goggles and a full-face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or coveralls. | A self-contained breathing apparatus (SCBA) may be necessary for large spills or in poorly ventilated areas.[11] |
II. Experimental Protocol: Safe Weighing and Solubilization of this compound
This protocol outlines the essential steps for safely weighing and preparing a stock solution of this compound, minimizing the risk of exposure.
1. Preparation and Pre-Weighing Checks:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary equipment: analytical balance, spatulas, weigh paper/boats, vials, and solvent.
-
Don the appropriate PPE as outlined in Table 1 for low-volume handling.
2. Weighing Procedure:
-
Perform all manipulations within the chemical fume hood.
-
Use a dedicated spatula for handling this compound.
-
Carefully transfer the desired amount of this compound onto weigh paper or a weigh boat on the analytical balance.
-
Avoid creating dust or aerosols.
3. Solubilization:
-
Transfer the weighed this compound to an appropriate vial.
-
Add the desired solvent to the vial using a calibrated pipette.
-
Cap the vial securely and mix using a vortex or other appropriate method until fully dissolved.
-
Label the vial clearly with the compound name (this compound), concentration, solvent, and date.
4. Post-Procedure Cleanup:
-
Decontaminate all surfaces and equipment that came into contact with this compound using a suitable solvent or cleaning agent.
-
Dispose of all contaminated disposable items as hazardous waste.
Below is a diagram illustrating the workflow for this experimental protocol.
III. Operational and Disposal Plans
A comprehensive plan for the entire lifecycle of this compound in the laboratory is crucial for maintaining a safe working environment.
A. Handling and Storage:
-
Risk Assessment: Before any new procedure, a thorough risk assessment must be conducted to identify potential hazards.[12][13]
-
Designated Areas: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or releases.[2]
-
Storage: Store this compound in a well-ventilated, secure location, away from incompatible materials. The container must be clearly labeled with the chemical name and any known hazard warnings.[2]
B. Disposal Plan: All waste contaminated with this compound must be treated as hazardous waste. Improper disposal is illegal and can have serious consequences.[14]
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, weigh paper, pipette tips) | Labeled, puncture-resistant container lined with a chemically resistant bag. | Collect all solid waste in the designated container.[14] Keep the container closed when not in use. |
| Liquid Waste (e.g., excess solutions, rinsates) | Labeled, chemically compatible, and leak-proof container. | Collect all liquid waste in the designated container. Do not mix with incompatible waste streams.[15][16] The first rinse of emptied containers should be collected as hazardous waste.[15] |
| Sharps (e.g., contaminated needles, broken glass) | Labeled, puncture-proof sharps container.[14] | Place all contaminated sharps directly into the sharps container. Do not recap needles. |
C. Emergency Procedures:
-
Spills: In the event of a spill, evacuate the immediate area and alert your supervisor and the institutional safety office.[2] Only trained personnel with appropriate PPE should clean up spills.
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2]
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention.[2]
-
The following diagram illustrates the logical relationship for the safe handling and disposal of this compound.
References
- 1. reddit.com [reddit.com]
- 2. twu.edu [twu.edu]
- 3. ehs.ufl.edu [ehs.ufl.edu]
- 4. youthfilter.com [youthfilter.com]
- 5. skillmaker.education [skillmaker.education]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. research.arizona.edu [research.arizona.edu]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. Chemical Risk Assessment and Regulatory Decision Making - American Chemical Society [acs.org]
- 13. Risk Assessment - Health and Safety Authority [hsa.ie]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
